molecular formula C11H11FO3 B1348467 Ethyl 3-(3-fluorophenyl)-3-oxopropanoate CAS No. 33166-77-7

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

カタログ番号: B1348467
CAS番号: 33166-77-7
分子量: 210.2 g/mol
InChIキー: MLABEWHVTXMKHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLABEWHVTXMKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366375
Record name Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-77-7
Record name Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33166-77-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis, particularly for the preparation of various pharmaceutical and agrochemical compounds. This document outlines a robust synthetic protocol, detailed characterization data, and experimental workflows to assist researchers in the successful preparation and validation of this target molecule.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation reaction. This method involves the condensation of 3'-fluoroacetophenone with diethyl carbonate in the presence of a strong base, such as sodium hydride. The reaction proceeds by the formation of an enolate from 3'-fluoroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

A detailed experimental protocol, adapted from the synthesis of the analogous Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate, is provided below.[1]

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • 3'-Fluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry diethyl ether

  • Pentane

  • Ethanol

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure:

  • Preparation of Sodium Hydride: In a flask under a nitrogen atmosphere, wash 60% sodium hydride in mineral oil twice with pentane to remove the oil. Decant the pentane and dry the sodium hydride under a stream of nitrogen.

  • Reaction Setup: To the dried sodium hydride, add diethyl carbonate at room temperature (20-25°C).

  • Addition of 3'-Fluoroacetophenone: Begin the dropwise addition of a solution of 3'-fluoroacetophenone in dry diethyl ether. The reaction mixture should be stirred continuously under a nitrogen atmosphere.

  • Initiation and Reflux: After the addition of approximately 10% of the 3'-fluoroacetophenone solution, add a few drops of ethanol to initiate the reaction, which is evidenced by gas evolution. Continue the dropwise addition of the remaining 3'-fluoroacetophenone solution over one hour at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, add additional dry diethyl ether to facilitate stirring and reflux the reaction mixture under nitrogen for 3 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C.

    • Carefully add water to quench the excess sodium hydride until all solids dissolve. This process is exothermic.

    • Separate the diethyl ether phase.

    • Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid.

    • Extract the aqueous phase twice with diethyl ether.

    • Combine all the diethyl ether phases and wash with a saturated sodium chloride solution.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by fractional distillation under reduced pressure (e.g., ~1 mm Hg) to yield this compound as a colorless liquid.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3_Fluoroacetophenone 3'-Fluoroacetophenone Reaction_Vessel Claisen Condensation (Dry Diethyl Ether, N2 atm, Reflux) 3_Fluoroacetophenone->Reaction_Vessel Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Reaction_Vessel Sodium_Hydride Sodium Hydride (Base) Sodium_Hydride->Reaction_Vessel Quenching Quenching (H2O) Reaction_Vessel->Quenching Acidification Acidification (HCl) Quenching->Acidification Extraction Extraction (Diethyl Ether) Acidification->Extraction Purification Purification (Distillation) Extraction->Purification Final_Product Final_Product Purification->Final_Product Ethyl 3-(3-fluorophenyl)- 3-oxopropanoate

A schematic of the synthesis workflow for this compound.

Characterization of this compound

Physicochemical Properties
PropertyValue
CAS Number 33166-77-7
Molecular Formula C₁₁H₁₁FO₃
Molecular Weight 210.20 g/mol
Appearance Colorless to light yellow liquid[3]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. The data for the 4-fluoro isomer is provided for comparison where specific 3-fluoro isomer data is unavailable.

Technique Expected Data for this compound Reference Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
¹H NMR Expected signals for ethyl group (triplet and quartet), methylene protons adjacent to the carbonyl groups, and aromatic protons with splitting patterns characteristic of a 1,3-disubstituted benzene ring.¹H NMR data is available and consistent with the structure.[3]
¹³C NMR Expected signals for the ethyl group carbons, the methylene carbon, the two carbonyl carbons (keto and ester), and the aromatic carbons, with the carbon attached to fluorine showing a characteristic C-F coupling.¹³C NMR spectra are available.[4]
IR Spectroscopy Characteristic absorption bands for C=O stretching (ketone and ester), C-O stretching, C-F stretching, and aromatic C-H and C=C stretching.ATR-IR spectra are available.[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (210.20 g/mol ) and characteristic fragmentation patterns.GC-MS data is available.[4]
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation Crude_Product Crude this compound NMR NMR Spectroscopy (¹H and ¹³C) Crude_Product->NMR IR IR Spectroscopy Crude_Product->IR MS Mass Spectrometry Crude_Product->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Confirmation Confirmed Structure and Purity Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

A flowchart illustrating the characterization process for the synthesized product.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined Claisen condensation protocol offers a reliable and efficient method for its preparation. The detailed characterization workflow ensures the structural integrity and purity of the final product, which is crucial for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to consult the cited literature for further details and to obtain specific characterization data from commercial suppliers when required.

References

An In-depth Technical Guide to Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and biological significance.

Chemical Identity and Properties

This compound is an organic compound with the systematic IUPAC name this compound. It is also commonly referred to as ethyl 3-fluorobenzoylacetate.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
CAS Number 33166-77-7[1][2][3][4][5][6][7][8][9]
Molecular Formula C₁₁H₁₁FO₃[4][6]
Molecular Weight 210.20 g/mol [6]
Boiling Point 262-263 °C (lit.)[10]
Density 1.166 g/mL at 25 °C (lit.)[10]
Refractive Index (n²⁰/D) 1.5172 (lit.)[10]
Flash Point >230 °F[10]
Storage Temperature Room Temperature, Sealed in dry conditions[10]
Appearance Colorless to orange liquid[10]
SMILES O=C(OCC)CC(C1=CC=CC(F)=C1)=O[2]

Synthesis

The primary synthetic route to this compound is the Claisen condensation of 3'-fluoroacetophenone with diethyl carbonate using a strong base such as sodium hydride.

Experimental Protocol: Claisen Condensation

This protocol is a general procedure for the synthesis of β-keto esters from acetophenones and can be adapted for the specific synthesis of this compound.[10]

Materials:

  • 3'-Fluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH)

  • Toluene (anhydrous)

  • Glacial acetic acid

  • Ice-cold water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • To a stirring suspension of sodium hydride (NaH) and diethyl carbonate in toluene, a solution of 3'-fluoroacetophenone in toluene is added dropwise under reflux.

  • The reaction mixture is allowed to reflux and is stirred for 20 minutes after the addition is complete.

  • After cooling to room temperature, the mixture is acidified with glacial acetic acid.

  • Ice-cold water is added, and the mixture is extracted with toluene.

  • The organic extract is then dried over anhydrous magnesium sulfate (MgSO₄).

  • The toluene is evaporated in vacuo to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product 3_Fluoroacetophenone 3'-Fluoroacetophenone Claisen_Condensation Claisen Condensation in Toluene (reflux) 3_Fluoroacetophenone->Claisen_Condensation Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Claisen_Condensation NaH Sodium Hydride (Base) NaH->Claisen_Condensation Acidification Acidification (Glacial Acetic Acid) Claisen_Condensation->Acidification Extraction Extraction (Toluene/Water) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Data

Expected ¹H NMR Features:

  • Keto form: A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the two carbonyl groups, and multiplets for the aromatic protons.

  • Enol form: A separate set of signals for the ethyl group, a singlet for the vinylic proton, a broad singlet for the enolic hydroxyl proton, and multiplets for the aromatic protons.

Expected ¹³C NMR Features:

  • Signals for the carbonyl carbons of the ketone and ester groups, signals for the carbons of the ethyl group, a signal for the methylene carbon in the keto form, signals for the vinylic carbons in the enol form, and signals for the aromatic carbons, including characteristic C-F couplings.

Biological Activity and Applications in Drug Development

The biological activities of this compound are not extensively documented in publicly available literature. However, the β-keto ester moiety is a common pharmacophore and a versatile synthetic intermediate in medicinal chemistry.

Fluorinated organic molecules often exhibit enhanced metabolic stability and binding affinity to biological targets.[11] Therefore, this compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules.

Potential applications in drug development include its use as a precursor for the synthesis of:

  • Pyrazolones: These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[12]

  • Quinolones: A class of broad-spectrum antibiotics.

  • Other heterocyclic systems: The reactivity of the β-dicarbonyl unit allows for condensation reactions with various nucleophiles to construct diverse ring systems of medicinal interest.

While direct biological data is scarce, the structural alerts present in the molecule suggest its potential as a precursor for compounds with various biological activities, including anticancer and antimicrobial properties.[11] Further research is warranted to fully elucidate the pharmacological profile of derivatives synthesized from this compound.

Diagram 2: Potential Applications in Medicinal Chemistry

G cluster_synthesis Synthetic Transformations cluster_products Potential Bioactive Scaffolds cluster_activities Potential Biological Activities Start This compound Condensation Condensation Reactions Start->Condensation Cyclization Cyclization Reactions Start->Cyclization Pyrazolones Pyrazolones Condensation->Pyrazolones Quinolones Quinolones Cyclization->Quinolones Other_Heterocycles Other Heterocycles Cyclization->Other_Heterocycles Antimicrobial Antimicrobial Pyrazolones->Antimicrobial Anti_inflammatory Anti-inflammatory Pyrazolones->Anti_inflammatory Quinolones->Antimicrobial Anticancer Anticancer Other_Heterocycles->Anticancer

Caption: Potential synthetic pathways to bioactive molecules.

Conclusion

This compound is a readily accessible and versatile chemical intermediate. While detailed biological studies on the compound itself are limited, its utility as a precursor for a wide range of potentially bioactive heterocyclic compounds makes it a molecule of significant interest to the research and drug development community. The synthetic protocol provided, based on the well-established Claisen condensation, offers a reliable method for its preparation. Further investigation into the pharmacological properties of its derivatives is a promising area for future research.

References

Spectroscopic Analysis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. The presence of the fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel pharmaceutical agents. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This technical guide provides a detailed overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, along with standardized experimental protocols for acquiring such data.

It is important to note that while spectroscopic data for the related isomer, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is available, specific experimental spectra for the 3-fluoro isomer are not readily found in publicly accessible databases. Therefore, the data presented in the following tables are predicted values based on the analysis of its chemical structure and comparison with analogous compounds.

Data Presentation

The anticipated spectroscopic data for this compound are summarized in the tables below. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2-1.4Triplet3H-OCH₂CH
~3.5Singlet2H-C(=O)CH ₂C(=O)-
~4.1-4.3Quartet2H-OCH ₂CH₃
~7.2-7.8Multiplet4HAromatic Protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~14-OCH₂C H₃
~45-C(=O)C H₂C(=O)-
~62-OC H₂CH₃
~115 (d, J ≈ 22 Hz)C4-F
~120 (d, J ≈ 21 Hz)C2-F
~124 (d, J ≈ 3 Hz)C6
~130 (d, J ≈ 8 Hz)C5
~136 (d, J ≈ 6 Hz)C1
~162 (d, J ≈ 245 Hz)C3-F
~167C =O (ester)
~192C =O (keto)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3050-3100C-H stretch (aromatic)
~2900-3000C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1690C=O stretch (ketone)
~1600, 1480C=C stretch (aromatic)
~1250C-O stretch (ester)
~1100C-F stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
210[M]⁺ (Molecular Ion)
182[M - C₂H₄]⁺
165[M - OC₂H₅]⁺
137[M - COOC₂H₅]⁺
123[FC₆H₄CO]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a 300 or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra using the same instrument, with proton decoupling.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film Method):

    • If the sample is a liquid, place a drop of the neat liquid between two KBr or NaCl plates.

    • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., acetone, dichloromethane), apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will generate the IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

  • Data Acquisition: Acquire the mass spectrum, scanning over an appropriate m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation & Reporting Synthesis Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Purification->NMR_Sample_Prep IR_Sample_Prep Sample Preparation (Thin Film/KBr Pellet) Purification->IR_Sample_Prep MS_Sample_Prep Sample Preparation (Dilute Solution) Purification->MS_Sample_Prep H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation Analysis) H1_NMR->Data_Analysis C13_NMR->Data_Analysis IR_Acquisition IR Spectrum Acquisition IR_Sample_Prep->IR_Acquisition IR_Acquisition->Data_Analysis MS_Acquisition Mass Spectrum Acquisition MS_Sample_Prep->MS_Acquisition MS_Acquisition->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: General workflow for spectroscopic analysis.

The Advent of Fluorinated β-Keto Esters: A Technical Guide to Their Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of fluorinated β-keto esters. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing an in-depth exploration of the foundational synthetic methodologies, key historical milestones, and the evolution of these pivotal compounds in organic chemistry.

Fluorinated β-keto esters have emerged as indispensable building blocks in modern science, primarily due to the unique physicochemical properties imparted by the fluorine atom. Their integration into pharmaceuticals, agrochemicals, and advanced materials has led to significant advancements in these fields. This guide traces the historical trajectory of these compounds, from their theoretical conception, rooted in the pioneering work of early organofluorine chemists, to the development of robust synthetic protocols that enabled their widespread use.

Early Pioneers and Foundational Syntheses

The story of fluorinated β-keto esters is intrinsically linked to the broader history of organofluorine chemistry. A pivotal figure in this field was the Belgian chemist Frédéric Swarts (1866-1940). While not definitively credited with the first synthesis of a fluorinated β-keto ester, his groundbreaking work from the 1890s onwards, including the development of the "Swarts reaction" for introducing fluorine into organic molecules, was fundamental.[1] He was the first to synthesize trifluoroacetic acid in 1922, a key precursor for many fluorinated compounds.[2]

The first syntheses of fluorinated β-keto esters were not documented as singular breakthrough events but rather as a logical extension of existing organic reactions to newly accessible fluorinated starting materials. The classical method for forming β-keto esters, the Claisen condensation , first reported by Rainer Ludwig Claisen in 1887, proved to be the workhorse for early syntheses of their fluorinated analogs.[3] This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[3]

One of the earliest documented applications of the Claisen condensation to produce a fluorinated dicarbonyl compound was by Reid and Calvin in 1950 for the synthesis of 2-thenoyltrifluoroacetone.[4] This work demonstrated the feasibility of using fluorinated esters as substrates in this venerable reaction. The primary substrates for these early syntheses were ethyl trifluoroacetate and ethyl acetate, which, in the presence of a strong base like sodium ethoxide, yield ethyl 4,4,4-trifluoroacetoacetate.

The Classical Claisen Condensation: A Detailed Look

The synthesis of ethyl 4,4,4-trifluoroacetoacetate via the Claisen condensation represents a cornerstone in the history of fluorinated β-keto esters. The reaction hinges on the generation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the desired product.

Below is a generalized workflow for this classical synthesis, compiled from various historical and patent literature sources.

Claisen_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Condensation Reaction cluster_workup Workup and Purification A Charge reactor with organic solvent (e.g., ethanol, cyclohexane, THF) B Add base: Sodium Ethoxide (NaOEt) in ethanol solution A->B C Add Ethyl Acetate B->C D Cool reaction mixture (5-10 °C) C->D E Slowly add Ethyl Trifluoroacetate (control temperature 10-20 °C) D->E F Allow reaction to proceed (e.g., 2-4 hours at 40-60 °C) E->F G Cool reaction mixture F->G H Neutralize with acid (e.g., acetic acid, formic acid, H2SO4) to precipitate sodium salt G->H I Filter to remove salt H->I J Purify filtrate by vacuum distillation I->J K Isolate pure Ethyl 4,4,4-trifluoroacetoacetate J->K

Caption: Generalized workflow for the classical Claisen condensation synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Trifluoroacetate (Precursor)

This protocol is based on the esterification of trifluoroacetic acid with ethanol, a common method for producing the necessary fluorinated starting material.

  • Materials:

    • Trifluoroacetic acid (114 g)

    • Absolute ethanol (138 g)

    • Concentrated sulfuric acid (5 mL)

  • Procedure:

    • Combine trifluoroacetic acid, absolute ethanol, and concentrated sulfuric acid in a 500 mL flask equipped with a reflux condenser.

    • Heat the mixture at reflux for 3 hours.

    • Replace the reflux condenser with a distillation apparatus.

    • Distill the mixture, collecting the fraction that boils at approximately 70 °C.

    • Dry the collected distillate over anhydrous calcium chloride (CaCl₂) and then sodium sulfate (Na₂SO₄) overnight.

    • Purify the dried product by fractional distillation to yield pure ethyl trifluoroacetate.[5]

  • Quantitative Data:

    • Yield: ~62.5%

    • Boiling Point: 59-61 °C

Protocol 2: Claisen Condensation to Ethyl 4,4,4-Trifluoroacetoacetate

This protocol is a representative example of the Claisen condensation using sodium ethoxide as the base, adapted from patent literature.[2]

  • Materials:

    • Absolute ethanol (200 mL)

    • 20% Sodium ethoxide in ethanol solution (510 g, 1.5 mol)

    • Ethyl acetate (105.6 g, 1.2 mol)

    • Ethyl trifluoroacetate (142 g, 1.0 mol)

    • Concentrated sulfuric acid (166.6 g, 1.7 mol)

  • Procedure:

    • To a suitable reactor at 25 °C, add 200 mL of absolute ethanol, followed by the sodium ethoxide solution and then the ethyl acetate.

    • Cool the reaction mixture to between 5 and 10 °C.

    • Slowly add the ethyl trifluoroacetate dropwise, maintaining the reaction temperature between 10 and 20 °C.

    • After the addition is complete, raise the temperature to 60 °C and maintain for 2 hours.

    • Cool the reaction mixture again to 10-15 °C.

    • Neutralize the mixture by adding concentrated sulfuric acid dropwise, keeping the temperature between 20 and 30 °C.

    • After neutralization, allow the reaction to stir at 30 °C for 2.5 hours, during which a sodium sulfate precipitate will form.

    • Filter the mixture to remove the sodium sulfate precipitate. Wash the filter cake with ethyl acetate.

    • The resulting filtrate is then purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.[2]

Summary of Quantitative Data from Classical Syntheses
ProductReactantsBaseSolventYieldPurityBoiling PointReference
Ethyl 4,4,4-trifluoroacetoacetateEthyl trifluoroacetate, Ethyl acetateSodium ethoxideEthanol85.3%95.2%Not specified[2]
Ethyl 4,4,4-trifluoroacetoacetateEthyl trifluoroacetate, Ethyl acetateSodium ethoxideTetrahydrofuran83.4%95.5%Not specified[2]
Ethyl 4,4,4-trifluoroacetoacetateEthyl trifluoroacetate, Ethyl acetateSodium ethoxideCyclohexane74.7%99.1%Not specified[2]

The Evolution to Modern Synthetic Methods

The classical Claisen condensation, while effective, often required stoichiometric amounts of strong, hazardous bases like sodium ethoxide or sodium hydride, making large-scale synthesis challenging.[6] This spurred the development of more efficient and selective methods in the latter half of the 20th century and into the 21st century.

The timeline below illustrates the progression from classical methods to modern catalytic approaches for the synthesis of fluorinated β-keto esters and related compounds.

timeline cluster_classical Classical Era cluster_modern Modern Catalytic Era 1887 1887 Claisen Condensation (Rainer Ludwig Claisen) 1892 1892 Swarts Reaction (Frédéric Swarts) 1950 c. 1950 Application of Claisen to Fluorinated Esters (e.g., Reid & Calvin) Late 20th Century Late 20th Century Development of Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI) 1950->Late 20th Century Transition to more selective methods 2000s Early 2000s Metal-Catalyzed Asymmetric Fluorination (e.g., Togni, Sodeoka, Cahard) 2002 2002 First Organocatalytic PTC for Asymmetric Fluorination (Kim & Park) 2010s 2010s-Present Advancements in Organocatalysis and Photoredox Catalysis

Caption: A timeline of key developments in the synthesis of fluorinated β-keto esters.

The advent of stable electrophilic fluorinating agents like Selectfluor® and N-fluorobenzensulfonimide (NFSI) revolutionized the field, allowing for the direct fluorination of β-keto esters.[7] This opened the door to asymmetric synthesis, a critical development for the pharmaceutical industry.

In the early 2000s, significant breakthroughs were made in both metal-catalyzed and organocatalytic asymmetric fluorination. Togni and Hintermann described the use of a Ti/TADDOL complex for the catalytic α-fluorination of acyclic β-keto esters. Concurrently, the first organocatalytic asymmetric fluorination using phase-transfer catalysis (PTC) with cinchona alkaloids was reported by Kim and Park in 2002.[7] These pioneering works laid the foundation for the highly efficient and enantioselective methods available to chemists today.

Conclusion

The journey of fluorinated β-keto esters from laboratory curiosities to indispensable synthetic intermediates is a testament to the evolution of organic chemistry. The initial discovery, enabled by the foundational work of pioneers like Frédéric Swarts and the application of classical reactions like the Claisen condensation, paved the way for their use in critical applications. The subsequent development of sophisticated catalytic methods has dramatically expanded the synthetic toolbox, allowing for the precise and efficient construction of complex fluorinated molecules. This rich history underscores the continuous drive for innovation in chemical synthesis, a pursuit that continues to shape the future of medicine and materials science.

References

Keto-Enol Tautomerism in Ethyl 3-(3-fluorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the keto-enol tautomerism of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a β-ketoester of interest in medicinal chemistry and drug development. The document outlines the fundamental principles governing this tautomeric equilibrium, including the influence of solvent polarity and the electronic effects of the meta-fluorine substituent. Detailed, albeit generalized, experimental protocols for the synthesis and characterization of this compound are presented. Spectroscopic data, including 1H NMR, 13C NMR, and IR, are discussed in the context of identifying and quantifying the keto and enol tautomers. Due to the limited availability of specific experimental data for this exact compound in the public domain, this guide combines established principles of physical organic chemistry with data from closely related analogues to provide a comprehensive framework for its study.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant as both tautomers can be present in appreciable amounts. The position of this equilibrium is sensitive to various factors, including the structure of the compound, the solvent, and the temperature.[2] Understanding and controlling this tautomerism is crucial in drug development, as the different tautomers may exhibit distinct biological activities, pharmacokinetic properties, and chemical reactivity.

The presence of a fluorine atom on the phenyl ring introduces an electronic effect that can influence the stability of the tautomers. This guide will explore the nature of this influence and provide the necessary tools to investigate it experimentally and computationally.

Tautomeric Equilibrium

The keto-enol tautomerism of this compound involves the interconversion of the keto and enol forms, as depicted below. The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.

Caption: Keto-enol tautomerism of this compound.

The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol tautomer to the keto tautomer.

Keq = [Enol] / [Keto]

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound is the Claisen condensation of 3-fluoroacetophenone with diethyl carbonate.

Reaction Scheme:

synthesis reagents 3-Fluoroacetophenone + Diethyl Carbonate product This compound reagents->product Claisen Condensation conditions 1. NaH, THF 2. H3O+ conditions->product

Caption: Synthesis of this compound.

Procedure:

  • Preparation: To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl carbonate (1.5 eq) dropwise at 0 °C.

  • Addition of Ketone: A solution of 3-fluoroacetophenone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization and Determination of Tautomeric Ratio

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is the most direct method for determining the keto-enol ratio in solution.[2] The methylene protons (-CH2-) of the keto form and the methine proton (=CH-) of the enol form typically appear at distinct chemical shifts. By integrating these signals, the relative amounts of the two tautomers can be calculated.

Workflow for NMR Analysis:

nmr_workflow start Dissolve sample in deuterated solvent acquire Acquire 1H NMR spectrum start->acquire process Process spectrum (phasing, baseline correction) acquire->process identify Identify keto (-CH2) and enol (=CH-) signals process->identify integrate Integrate the identified signals identify->integrate calculate Calculate Keto:Enol ratio integrate->calculate end Report Keq and % Enol calculate->end

Caption: Workflow for determining the keto-enol ratio by 1H NMR.

1H NMR Spectral Data Interpretation (in CDCl3):

Based on available data for similar compounds, the following approximate chemical shifts are expected:[3]

TautomerProtonsExpected Chemical Shift (δ, ppm)
Keto-CH2-~ 3.5 - 4.0
Enol=CH-~ 5.5 - 6.0
Enol-OH~ 12.0 - 13.0 (broad)
Keto/Enol-OCH2CH3~ 4.2 (q), ~1.3 (t)
Keto/EnolAromatic-H~ 7.0 - 7.8

Calculation of Tautomer Ratio:

The percentage of the enol form can be calculated using the following formula, where Ienol is the integral of the enol methine proton and Iketo is the integral of the keto methylene protons:

% Enol = [Ienol / (Ienol + (Iketo / 2))] x 100

13C NMR Spectroscopy:

13C NMR can also be used to characterize the tautomers. The keto form will show two distinct carbonyl signals (ketone and ester), while the enol form will have signals for the enolic carbons and a single ester carbonyl.

Expected 13C NMR Chemical Shifts (in CDCl3): [3]

TautomerCarbonExpected Chemical Shift (δ, ppm)
KetoC=O (ketone)~ 190 - 200
KetoC=O (ester)~ 165 - 175
Keto-CH2-~ 45 - 55
Enol=C-O~ 170 - 180
Enol=C-H~ 90 - 100
EnolC=O (ester)~ 165 - 175

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative information about the presence of both tautomers. The keto form will exhibit two distinct carbonyl stretching frequencies, while the enol form will show a broader, lower frequency carbonyl stretch (due to conjugation and hydrogen bonding) and a broad O-H stretch.[4]

Expected IR Absorption Bands (neat or in solution):

TautomerFunctional GroupExpected Wavenumber (cm-1)
KetoC=O (ketone)~ 1720 - 1740
KetoC=O (ester)~ 1735 - 1750
EnolC=O (ester, conjugated)~ 1650 - 1670
EnolC=C~ 1600 - 1640
EnolO-H (intramolecular H-bond)~ 2500 - 3200 (broad)

Influence of Solvents on Tautomeric Equilibrium

The keto-enol equilibrium is highly dependent on the solvent.[2] Generally, polar protic solvents tend to stabilize the more polar keto tautomer by forming intermolecular hydrogen bonds, thus shifting the equilibrium towards the keto form. Nonpolar solvents, on the other hand, favor the less polar, intramolecularly hydrogen-bonded enol tautomer.

Expected Trend of % Enol in Different Solvents:

Nonpolar (e.g., Hexane, CCl4) > Moderately Polar (e.g., CHCl3, CH2Cl2) > Polar Aprotic (e.g., Acetone, DMSO) > Polar Protic (e.g., Methanol, Water)

Table of Expected Keto-Enol Ratios in Various Solvents (Hypothetical Data):

SolventDielectric Constant (ε)% Keto (approx.)% Enol (approx.)Keq (approx.)
Hexane1.920804.0
Chloroform-d4.840601.5
Acetone-d62170300.43
DMSO-d64785150.18
Methanol-d43390100.11

Electronic Effect of the 3-Fluoro Substituent

The fluorine atom at the meta position of the phenyl ring is an electron-withdrawing group due to its high electronegativity (inductive effect), but also a weak π-donor (resonance effect). The inductive effect is generally dominant for halogens. An electron-withdrawing group on the phenyl ring increases the acidity of the α-protons in the keto form, which can favor enolization. However, it also destabilizes the developing positive charge on the carbonyl carbon in the enol form. The overall effect on the keto-enol equilibrium is a balance of these opposing factors. For a meta substituent, the inductive effect is more pronounced than the resonance effect. Therefore, it is anticipated that the 3-fluoro substituent will slightly favor the enol form compared to the unsubstituted ethyl benzoylacetate.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium influenced by both the intrinsic electronic properties of the molecule and the surrounding solvent environment. This guide has provided a comprehensive framework for the synthesis, characterization, and analysis of this tautomerism. While specific experimental data for this compound remains scarce, the principles and methodologies outlined herein offer a robust approach for researchers to determine the quantitative aspects of its keto-enol equilibrium. Such studies are essential for a deeper understanding of its chemical behavior and for its potential applications in drug discovery and development. Further experimental and computational studies are warranted to precisely quantify the tautomeric ratios and to fully elucidate the electronic and steric effects at play.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. In light of this, the document provides a detailed, generalized experimental protocol for the systematic determination of its solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings. The presented protocol is based on the widely accepted "shake-flask" method, a standard for equilibrium solubility determination. Additionally, a logical workflow for this experimental procedure is provided in a visual format to aid in practical implementation.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. Researchers are advised to determine these values experimentally to ensure accuracy for their specific applications, such as reaction optimization, purification, and formulation development. The following sections provide a robust framework for this determination.

Theoretical Solubility Profile

The molecular structure of this compound, featuring a polar ester group and a fluorinated phenyl ring, alongside a keto-enol tautomerism potential, suggests a varied solubility profile. It is anticipated to be soluble in a range of polar aprotic and moderately polar protic solvents. The presence of the fluorophenyl group may also confer some solubility in less polar aromatic solvents. However, its solubility is expected to be limited in highly non-polar aliphatic solvents and in water.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted Qualitative SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Likely SolubleThe polar ester and ketone functionalities should interact favorably with these solvents.
Polar Protic Methanol, EthanolLikely SolubleCapable of hydrogen bonding with the carbonyl oxygens of the solute.
Chlorinated Dichloromethane, ChloroformLikely SolubleGood general solvents for a wide range of organic compounds.
Aromatic TolueneModerately Soluble to SolubleThe fluorophenyl ring should have favorable interactions with the aromatic solvent.
Non-polar Aliphatic Hexane, HeptaneLikely Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in these solvents.
Aqueous WaterLikely InsolubleThe large organic structure is expected to dominate over the polar groups, leading to poor water solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent using the shake-flask method. This method is considered a gold standard for its reliability and reproducibility.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps and inert liners (e.g., PTFE)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours). The time required should be determined by preliminary experiments to ensure that the concentration of the solute in the liquid phase does not change over a further period of agitation.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a set duration (e.g., 15 minutes at 3000 rpm).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or GC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both the solute and the solvents being used.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start: Prepare Materials add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_solvent->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation sample Withdraw and filter supernatant phase_separation->sample prepare_sample Dilute sample for analysis sample->prepare_sample quantify Quantify concentration (e.g., HPLC/GC) prepare_sample->quantify calculate Calculate solubility from concentration and dilution factor quantify->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

A Technical Guide to the Presumed Thermal Stability and Decomposition of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is not publicly available. This guide, therefore, provides a theoretical framework based on the known chemistry of related β-keto esters and fluorinated aromatic compounds. The information herein is intended to guide researchers in designing and interpreting experiments to characterize this molecule.

Introduction

This compound is a β-keto ester containing a fluorinated aromatic ring. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability and electronic characteristics. Understanding the thermal stability and decomposition pathways of this compound is critical for its safe handling, storage, formulation, and application, particularly in processes involving elevated temperatures.

This technical guide outlines the expected thermal behavior of this compound, proposes potential decomposition pathways, and provides standardized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Predicted Thermal Behavior and Stability

The thermal stability of this compound will be dictated by the strength of its covalent bonds and the presence of reactive functional groups. The primary points of thermal lability are expected to be the ester and ketone functionalities, as well as the carbon-fluorine bond on the aromatic ring at higher temperatures.

Expected Thermal Events:

  • Decomposition Onset: The initial decomposition is likely to involve the ester group, potentially through decarboxylation or cleavage of the ethyl group. This is a common decomposition pathway for β-keto esters.

  • Influence of Fluorine: The electron-withdrawing nature of the fluorine atom can influence the stability of the aromatic ring and the adjacent ketone. While the C-F bond is strong, at high temperatures, fluorinated aromatic compounds can decompose to release hydrogen fluoride (HF) and other fluorinated species.

  • Boiling Point: For context, the isomeric Ethyl 3-(4-fluorophenyl)-3-oxopropanoate has a reported boiling point of 117-120 °C, which provides an estimate of the temperature at which vaporization becomes significant.

Quantitative Data (Hypothetical)

In the absence of experimental data, the following table presents a hypothetical summary of the kind of quantitative information that would be obtained from thermal analysis experiments. These values are for illustrative purposes and should be determined experimentally.

ParameterTechniqueHypothetical ValueNotes
Onset of Decomposition (Tonset)TGA180 - 220 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)TGA/DTG230 - 270 °CThe peak of the derivative of the TGA curve.
Residue at 600 °CTGA< 5%The amount of non-volatile material remaining.
Melting Point (Tm)DSC70 - 90 °CIf the compound is a solid at room temperature.
Enthalpy of Fusion (ΔHf)DSC20 - 40 J/gThe energy required for melting.

Proposed Decomposition Pathways

The decomposition of this compound is likely to proceed through several competing pathways. The major fragmentation patterns are anticipated to be:

  • Decarboxylation: A classic reaction for β-keto esters, leading to the loss of carbon dioxide and the formation of 3-fluorophenyl ethyl ketone.

  • Ester Pyrolysis: Elimination of ethene and formation of the corresponding carboxylic acid.

  • Aromatic Ring Fragmentation: At higher temperatures, the fluorophenyl ring may degrade, potentially leading to the formation of smaller fluorinated hydrocarbons and polycyclic aromatic compounds. The release of highly corrosive hydrogen fluoride (HF) is a significant possibility.

Below is a diagram illustrating a potential primary decomposition pathway.

Figure 1: Proposed Primary Decomposition Pathway This compound This compound 3-Fluorophenyl ethyl ketone 3-Fluorophenyl ethyl ketone This compound->3-Fluorophenyl ethyl ketone Decarboxylation CO2 CO2 This compound->CO2 Heat Heat Heat->this compound

Caption: Proposed Primary Decomposition Pathway

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

5.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound decomposes and to quantify the mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

5.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions or exothermic decomposition events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Experimental Conditions:

    • Temperature Program:

      • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

      • Heat the sample to a temperature above its expected melting point but below its decomposition temperature (e.g., 150 °C) at a heating rate of 10 °C/min.

      • Cool the sample back to the initial temperature at a rate of 10 °C/min.

      • Reheat the sample under the same conditions as the first heating scan to observe any changes in thermal behavior after the initial melt.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks pointing down, while exothermic events, such as decomposition, will appear as peaks pointing up. The melting point is typically taken as the onset or peak of the melting endotherm.

The following diagram illustrates a typical experimental workflow for thermal analysis.

Figure 2: Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Decomposition Temp Decomposition Temp TGA->Decomposition Temp Mass Loss Mass Loss TGA->Mass Loss Melting Point Melting Point DSC->Melting Point Enthalpy Enthalpy DSC->Enthalpy

Caption: Experimental Workflow for Thermal Analysis

Safety Considerations

When heating this compound, it is crucial to assume that hazardous and corrosive gases may be evolved.

  • Ventilation: All thermal decomposition experiments should be conducted in a well-ventilated fume hood.

  • Off-gas Analysis: If possible, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended to identify the evolved decomposition products in real-time. This is particularly important for detecting the release of toxic gases such as carbon monoxide and hydrogen fluoride.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, a theoretical assessment based on its chemical structure provides a valuable starting point for its thermal characterization. The compound is expected to undergo decomposition at elevated temperatures, likely initiated by decarboxylation or ester pyrolysis. Researchers are strongly encouraged to perform the described TGA and DSC experiments to obtain definitive data on its thermal stability and decomposition profile. Such data is essential for ensuring the safe and effective use of this compound in research and development.

A Technical Guide to Quantum Chemical Calculations for Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a member of the versatile β-keto ester class of compounds. For researchers, scientists, and professionals in drug development, understanding the molecular properties of such compounds is crucial for predicting reactivity, designing novel therapeutic agents, and interpreting experimental data. This document outlines the theoretical framework, computational methodologies, and expected outcomes from Density Functional Theory (DFT) calculations, including geometric optimization, vibrational analysis, and Frontier Molecular Orbital (FMO) analysis. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and accessibility.

Introduction

This compound belongs to the β-keto ester family, a class of organic compounds that are significant synthetic intermediates in the formation of a wide variety of molecular systems due to their unique structural unit, which features two electrophilic carbonyls and two nucleophilic carbons.[1] The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate the molecular properties of such compounds. These calculations provide insights into molecular geometry, vibrational frequencies (FT-IR), and electronic characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3][4] This theoretical assessment is invaluable for understanding reactivity, predicting potential reaction sites, and correlating molecular structure with biological activity.[5]

Computational Methodology

The following section details a typical computational protocol for performing quantum chemical calculations on this compound, based on established methods for similar organic molecules.[3][5][6]

2.1. Software and Theoretical Level All calculations are typically performed using a computational chemistry software package like Gaussian. The molecular structure of this compound is first modeled and its geometry is optimized. Density Functional Theory (DFT) is the chosen method for these calculations due to its balance of accuracy and computational efficiency.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311G(d,p) or a similar high-level basis set is recommended for achieving reliable results for structural and electronic properties.[3][7]

2.2. Geometric Optimization The initial structure of the molecule is subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

2.3. Vibrational Frequency Analysis Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) spectrum of the molecule. The resulting frequencies and their corresponding vibrational modes (e.g., stretching, bending) are used to interpret experimental IR spectra and to confirm the nature of the stationary point on the potential energy surface.

2.4. Frontier Molecular Orbital and Electronic Property Analysis The energies of the HOMO and LUMO are critical for understanding the electronic behavior and reactivity of a molecule.[4] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[7] From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Chemical Hardness (η): η = (I - A) / 2

  • Electronegativity (χ): χ = (I + A) / 2

  • Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for structure-activity relationship studies.[8]

Quantum_Chemical_Calculation_Workflow cluster_input Input Phase cluster_computation Computational Phase cluster_output Analysis Phase mol_structure 1. Initial Molecular Structure (this compound) method 2. Select Method (e.g., DFT/B3LYP/6-311G(d,p)) mol_structure->method geom_opt 3. Geometry Optimization method->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop 5. Electronic Property Calculation freq_calc->elec_prop vib_spec Vibrational Spectra (IR Frequencies) freq_calc->vib_spec fmo FMO Analysis (HOMO, LUMO, ΔE) elec_prop->fmo reactivity Reactivity Descriptors (Hardness, Electrophilicity) fmo->reactivity

Caption: General workflow for quantum chemical calculations.

Results and Discussion

This section presents the expected theoretical data for this compound based on DFT calculations.

3.1. Optimized Molecular Geometry The geometry optimization yields the most stable 3D arrangement of the atoms. Spectroscopic evidence from similar β-keto esters confirms that these compounds predominantly exist in their keto tautomeric form.[5] Key structural parameters like bond lengths and angles provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters (Note: These are representative values. Actual calculated values may vary.)

ParameterBondPredicted Bond Length (Å)ParameterAtomsPredicted Bond Angle (°)
Carbonyl C=OC=O (keto)1.21C-C-C (keto)C-C(O)-C118.5
Carbonyl C=OC=O (ester)1.22O-C-C (ester)O=C-CH2124.0
C-C single bondC(keto)-CH21.51C-O-C (ester)C-O-CH2116.0
C-F bondC(aromatic)-F1.35F-C-C (aromatic)F-C-C119.0
C-O single bondC(ester)-O1.36H-C-H (methylene)H-C-H109.5

3.2. Vibrational Analysis The calculated vibrational spectrum provides theoretical frequencies for comparison with experimental FT-IR data. The key vibrational modes for a β-keto ester include the stretching frequencies of the two carbonyl groups (keto and ester), C-H bonds, and the C-F bond.

Table 2: Predicted Vibrational Frequencies (Note: Calculated frequencies are often scaled by a factor, e.g., ~0.96 for B3LYP, to better match experimental data.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
C=O Stretching (Keto)C=O~1725Strong
C=O Stretching (Ester)C=O~1745Strong
C-H Stretching (Aromatic)C-H~3100Medium
C-H Stretching (Aliphatic)CH₂, CH₃2900 - 3000Medium-Strong
C-O Stretching (Ester)C-O1150 - 1250Strong
C-F Stretching (Aromatic)C-F1200 - 1280Strong
CH₂ BendingCH₂~1450Medium

3.3. Frontier Molecular Orbital (FMO) Analysis FMO analysis is fundamental to understanding a molecule's chemical reactivity and kinetic stability.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them dictates the molecule's excitability and reactivity.

FMO_Reactivity_Relationship cluster_fmo Frontier Molecular Orbitals cluster_descriptors Calculated Reactivity Descriptors HOMO EHOMO (Electron Donating Ability) IP Ionization Potential (I) I ≈ -EHOMO HOMO->IP LUMO ELUMO (Electron Accepting Ability) EA Electron Affinity (A) A ≈ -ELUMO LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Electronegativity Electronegativity (χ) χ = (I + A) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity Index (ω) ω = χ² / (2η) Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Relationship between FMO energies and reactivity.

Table 3: Predicted Electronic Properties and Reactivity Descriptors (Note: These values are illustrative, based on similar fluorinated aromatic compounds.[4][8])

ParameterSymbolPredicted Value (eV)Interpretation
HOMO EnergyEHOMO-7.15Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.25Energy of the lowest unoccupied molecular orbital
HOMO-LUMO GapΔE5.90Indicates high kinetic stability and low reactivity
Ionization PotentialI7.15Energy required to remove an electron
Electron AffinityA1.25Energy released when an electron is added
Chemical Hardnessη2.95Resistance to change in electron distribution
Electronegativityχ4.20Power of an atom to attract electrons
Electrophilicity Indexω2.98A measure of electrophilic character

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals, typically visualized in 3D plots, would likely show the HOMO localized around the fluorophenyl ring and the LUMO centered on the dicarbonyl moiety, indicating these as the primary sites for nucleophilic and electrophilic attack, respectively.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of molecules like this compound. The methodologies outlined in this guide, centered on Density Functional Theory, enable the prediction of key molecular properties including optimized geometry, vibrational spectra, and electronic reactivity descriptors. The theoretical data derived from these computations complements experimental findings, offering a deeper understanding of the molecule's behavior. For researchers in drug discovery and materials science, these insights are crucial for predicting molecular interactions, understanding structure-activity relationships, and guiding the synthesis of novel compounds with desired properties.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring and the inherent keto-enol tautomerism of the β-dicarbonyl moiety governs its chemical reactivity and biological activity. This document details the synthesis, experimental characterization protocols, and computational analysis of this compound, presenting data in a clear, structured format to facilitate its application in research and development.

Introduction

This compound belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are of great interest in the pharmaceutical industry. Understanding the precise molecular geometry and conformational dynamics of this compound is crucial for designing novel therapeutic agents and predicting their interactions with biological systems.

A key characteristic of this molecule is its existence as a mixture of keto and enol tautomers in equilibrium. This tautomerism plays a significant role in its reactivity and potential biological function. This guide will explore the structural details of both tautomers.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction between 3'-fluoroacetophenone and diethyl carbonate, using a strong base such as sodium ethoxide or sodium hydride.[1]

Experimental Protocol: Claisen Condensation

Materials:

  • 3'-Fluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry diethyl ether

  • Ethanol

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Pentane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 57.92 g (1.448 moles) of 60% sodium hydride is washed twice with pentane. The pentane is decanted, and the sodium hydride is dried under a stream of nitrogen.

  • 171 g (1.448 moles) of diethyl carbonate is added to the flask at room temperature (20-25 °C).

  • A solution of 100 g (0.724 mole) of 3'-fluoroacetophenone in 100 ml of dry diethyl ether is prepared and placed in the dropping funnel.

  • Approximately 10% of the 3'-fluoroacetophenone solution is added to the stirred reaction mixture.

  • 10 drops of ethanol are added to initiate the reaction, evidenced by the evolution of gas.

  • The remaining 3'-fluoroacetophenone solution is added dropwise over one hour at a rate that maintains a gentle reflux. The reaction mixture is stirred continuously under a nitrogen atmosphere.

  • After the addition is complete, 1 kg of dry diethyl ether is added to facilitate stirring, and the mixture is refluxed for 3 hours.

  • The reaction mixture is cooled to 0 °C in an ice bath. Water is carefully added to quench the excess sodium hydride until all solids dissolve.

  • The diethyl ether phase is separated. The aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and then extracted twice with diethyl ether.

  • The combined diethyl ether phases are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an orange oil.

  • The crude product is purified by fractional distillation under reduced pressure (approximately 1 mm Hg) to afford this compound as a colorless liquid.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product 3_fluoroacetophenone 3'-Fluoroacetophenone reaction_mixture reaction_mixture 3_fluoroacetophenone->reaction_mixture diethyl_carbonate Diethyl Carbonate diethyl_carbonate->reaction_mixture NaH Sodium Hydride (Base) NaH->reaction_mixture solvent Dry Diethyl Ether initiator Ethanol (catalytic) reflux Reflux, 3h quench Water Quench acidify HCl (aq) quench->acidify extract Diethyl Ether Extraction acidify->extract dry MgSO4 extract->dry evaporate Evaporation dry->evaporate product This compound evaporate->product Purification (Distillation) reaction_mixture->quench Claisen Condensation

Figure 1: Synthesis workflow for this compound.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the presence of a 3-fluorophenyl group attached to a β-keto ester moiety. A critical aspect of its conformation is the existence of keto-enol tautomerism.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group and the aromatic ring. The position of this equilibrium is influenced by factors such as the solvent and temperature.

Figure 2: Keto-enol tautomerism in a β-keto ester.

Computationally Derived Geometrical Parameters

Due to the absence of experimental crystal structure data, Density Functional Theory (DFT) calculations are the state-of-the-art method for obtaining reliable geometrical parameters. The following tables present illustrative bond lengths and angles for the keto and enol tautomers, based on DFT calculations (B3LYP/6-311++G(d,p)) of similar aromatic ketones.

Table 1: Predicted Bond Lengths (Å)

BondKeto Tautomer (Predicted)Enol Tautomer (Predicted)
C(ar)-C(ar)1.39 - 1.401.39 - 1.40
C(ar)-F1.351.35
C(ar)-C(=O)1.491.48
C=O (keto)1.221.25 (ester), 1.33 (enol)
C-C (α-β)1.521.36
C-O (ester)1.341.35
O-C (ethyl)1.451.45

Table 2: Predicted Bond Angles (°)

AngleKeto Tautomer (Predicted)Enol Tautomer (Predicted)
C(ar)-C(ar)-C(ar)119 - 121119 - 121
C(ar)-C(ar)-F118118
C(ar)-C-C119121
O=C-C121123
C-C-C112125
C-O-C117117

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the structural elucidation and conformational analysis of this compound.

NMR Spectroscopy

Experimental Protocols:

  • ¹H NMR Spectroscopy:

    • Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Record the spectrum over a range of 0-13 ppm.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz NMR spectrometer.

    • Record the spectrum over a range of 0-220 ppm.

    • Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

  • ¹⁹F NMR Spectroscopy:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the proton-decoupled ¹⁹F NMR spectrum on a 376 MHz NMR spectrometer.

    • Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).

Predicted NMR Data:

The following tables summarize the predicted chemical shifts for the keto and enol tautomers of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonsKeto Tautomer (Predicted)Enol Tautomer (Predicted)Multiplicity
-CH₃ (ethyl)1.2 - 1.31.3 - 1.4Triplet
-CH₂- (ester)3.9 - 4.05.6 - 5.7Singlet
-CH₂- (ethyl)4.1 - 4.24.2 - 4.3Quartet
Aromatic-H7.2 - 8.07.1 - 7.8Multiplet
Enolic -OHN/A12.5 - 12.7Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonKeto Tautomer (Predicted)Enol Tautomer (Predicted)
-CH₃ (ethyl)~14~14
-CH₂- (ester)~45~90
-CH₂- (ethyl)~61~60
Aromatic-C115 - 165115 - 165
C=O (ester)~167~172
C=O (keto)~192N/A
C-OH (enol)N/A~178

Table 5: Predicted ¹⁹F NMR Chemical Shift (δ, ppm)

FluorinePredicted Chemical Shift
Aromatic C-F-110 to -115

Potential Biological Significance

Fluorinated β-keto esters are recognized as important pharmacophores in drug discovery. Their ability to act as enzyme inhibitors makes them attractive candidates for the development of new therapeutics. While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential interactions with various enzymes.

Hypothetical Signaling Pathway: Enzyme Inhibition

The diagram below illustrates a hypothetical mechanism by which a β-keto ester derivative could act as a competitive inhibitor of a target enzyme, a common mode of action for this class of compounds.

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inactive_Complex Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Forms inactive complex Inhibitor Ethyl 3-(3-fluorophenyl) -3-oxopropanoate Inhibitor->Enzyme Competitively binds to active site No_Product No Product Formation Inactive_Complex->No_Product Blocks substrate binding

Figure 3: Hypothetical enzyme inhibition pathway.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. The critical role of keto-enol tautomerism in defining its conformational landscape has been highlighted. While experimental data for this specific molecule is limited, this guide offers robust, scientifically-grounded protocols and predicted data based on established chemical principles and computational methods. This information serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling a deeper understanding and utilization of this and similar fluorinated β-keto esters in the design of novel bioactive compounds.

References

Methodological & Application

Application Note: Synthesis of 4-Hydroxyquinoline Derivatives from Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 4-hydroxyquinoline derivatives, specifically utilizing Ethyl 3-(3-fluorophenyl)-3-oxopropanoate as a key starting material. The primary method described is the Conrad-Limpach synthesis, a robust and classical method for constructing the 4-quinolone core.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Conrad-Limpach synthesis, first reported in 1887, is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2] The reaction proceeds in two key stages: first, the condensation of an arylamine with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1][3] This protocol details the synthesis of 2-(3-fluorophenyl)-4-hydroxyquinolines starting from this compound and a substituted aniline.

General Reaction Scheme: The Conrad-Limpach Synthesis

The overall reaction involves the condensation of an aniline with this compound, followed by thermal cyclization. The initial condensation can be acid-catalyzed and is typically performed at a lower temperature to form the enamine intermediate. The subsequent intramolecular cyclization requires significant heat to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the ring-closing step.[4]

Step 1: Enamine Formation

Step 1: Enamine Formation

Step 2: Thermal Cyclization

Step 2: Thermal Cyclization

Experimental Protocol

This protocol is a representative example using aniline as the arylamine. Appropriate adjustments to stoichiometry and purification may be necessary when using substituted anilines.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • High-boiling solvents like Dowtherm A or mineral oil are used, which require careful handling at high temperatures. Ensure heating mantles and condensers are properly set up to avoid hazards.

  • Anilines are toxic and can be absorbed through the skin. Handle with care.

Materials and Reagents:

  • This compound

  • Aniline (or a substituted aniline)

  • Ethanol, Anhydrous

  • Toluene

  • Dowtherm A (or high-boiling mineral oil)

  • Glacial Acetic Acid (catalytic amount)

  • Hexanes or Heptane for washing/recrystallization

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Equipment:

  • Round-bottom flasks (appropriate sizes)

  • Reflux condenser

  • Dean-Stark trap (optional, for azeotropic removal of water/ethanol)

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Glass funnel for filtration (e.g., Büchner funnel)

  • Standard laboratory glassware

Part A: Synthesis of Ethyl 3-anilino-3-(3-fluorophenyl)acrylate (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous ethanol or toluene as the solvent (approx. 3-5 mL per mmol of ketoester). Add aniline (1.0-1.1 eq.) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (approx. 80-110°C, depending on the solvent) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketoester.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can often be used directly in the next step. If purification is necessary, the product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient). The intermediate is typically isolated as a stable solid.

Part B: Thermal Cyclization to 2-(3-fluorophenyl)-4-hydroxyquinoline
  • Reaction Setup: Place the crude or purified enamine intermediate from Part A into a high-temperature-resistant round-bottom flask (e.g., 100 mL).

  • Solvent Addition: Add a high-boiling, inert solvent such as Dowtherm A or mineral oil (approx. 2-4 mL per gram of intermediate).[4] The use of a solvent is crucial for achieving efficient heat transfer and improving yields compared to solvent-free heating.[1]

  • Cyclization: Equip the flask with a reflux condenser suitable for high temperatures. Heat the mixture in a heating mantle to approximately 250°C.[1][3] Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by TLC if samples can be safely withdrawn and quenched.

  • Cooling and Precipitation: Carefully cool the reaction mixture to below 100°C. The desired quinolone product is often insoluble in the high-boiling solvent upon cooling and will precipitate.

  • Isolation: Add a low-boiling hydrocarbon solvent like hexanes or heptane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with hexanes or heptane to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

Data Presentation

The following table summarizes typical reaction parameters for the Conrad-Limpach synthesis based on analogous transformations found in the literature. Yields and optimal conditions can vary based on the specific aniline substrate used.

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
A: Enamine Formation Aniline, β-KetoesterToluene or Ethanol80 - 1102 - 485 - 95[1]
B: Cyclization Enamine IntermediateDowtherm A2500.5 - 1.070 - 95[1][4]
B: Cyclization Enamine IntermediateMineral Oil2500.5 - 1.0>90[1]
B: Cyclization Enamine Intermediate1,2,4-Trichlorobenzene~2141 - 270 - 80[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

G node_start Start: Reagents node_reagents This compound + Aniline node_start->node_reagents node_stepA Step A: Enamine Formation (Toluene/EtOH, 80-110°C, 2-4h) node_reagents->node_stepA Acid Catalyst node_workupA Solvent Removal (Rotary Evaporation) node_stepA->node_workupA node_intermediate Crude Enamine Intermediate node_workupA->node_intermediate node_stepB Step B: Thermal Cyclization (Dowtherm A, 250°C, 0.5-1h) node_intermediate->node_stepB node_workupB Cooling & Precipitation (Addition of Hexanes) node_stepB->node_workupB node_purify Filtration & Washing node_workupB->node_purify node_final Final Product: 2-(3-fluorophenyl)-4-hydroxyquinoline node_purify->node_final Recrystallization (optional)

Caption: Workflow for the Conrad-Limpach synthesis of 2-(3-fluorophenyl)-4-hydroxyquinoline.

References

Application Notes: Synthesis of Heterocyclic Compounds Using Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a versatile β-ketoester that serves as a key building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a fluorinated phenyl ring, makes it an important precursor in medicinal chemistry and drug development. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of the final molecules. These application notes provide detailed protocols for the synthesis of several important classes of heterocyles, including pyrazoles, pyrimidines, dihydropyridines, and coumarins, using this valuable starting material.

Synthesis of Pyrazoles via Knorr Cyclocondensation

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a direct and efficient method for synthesizing polysubstituted pyrazoles.[1][2] This reaction, known as the Knorr pyrazole synthesis, involves the reaction of this compound with various hydrazines to yield 5-(3-fluorophenyl)-substituted pyrazol-3-ol derivatives.

G start Start Materials reagents This compound + Hydrazine Hydrate start->reagents Combine process1 Dissolve in Solvent (e.g., Ethanol) reagents->process1 process2 Reflux Reaction Mixture process1->process2 Heat process3 Cool to Room Temperature process2->process3 process4 Precipitation & Filtration process3->process4 Isolate Crude Product product Purified 5-(3-fluorophenyl)-1H-pyrazol-3(2H)-one process4->product Recrystallize

Caption: Experimental workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-(3-fluorophenyl)-1H-pyrazol-3(2H)-one
  • To a solution of this compound (10 mmol, 1 eq.) in absolute ethanol (30 mL), add hydrazine hydrate (12 mmol, 1.2 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 5-(3-fluorophenyl)-1H-pyrazol-3(2H)-one.

Data Summary
EntryHydrazine DerivativeSolventReaction Time (h)Typical Yield (%)
1Hydrazine HydrateEthanol4-685-95
2PhenylhydrazineAcetic Acid3-580-90

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between a β-ketoester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3] These compounds are of significant interest in the pharmaceutical industry.[3] Using this compound allows for the synthesis of dihydropyrimidinones with a fluorinated phenyl group at the 4-position. The reaction is typically catalyzed by a Brønsted or Lewis acid.[3]

G Ketoester Ethyl 3-(3-fluorophenyl) -3-oxopropanoate Intermediate2 Enolate Addition Ketoester->Intermediate2 Nucleophilic Attack Aldehyde Aryl Aldehyde Intermediate1 Acyliminium Ion Intermediate Aldehyde->Intermediate1 [Acid Catalyst] Urea Urea / Thiourea Urea->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Cyclization Intermediate2->Intermediate3 Intramolecular Condensation Product 4-Aryl-6-(3-fluorophenyl)- 5-ethoxycarbonyl-3,4- dihydropyrimidin-2(1H)-one Intermediate3->Product Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of 4-Aryl-6-(3-fluorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one
  • In a round-bottom flask, combine this compound (10 mmol, 1 eq.), the desired aromatic aldehyde (10 mmol, 1 eq.), and urea (15 mmol, 1.5 eq.).

  • Add ethanol (20 mL) as the solvent and a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Heat the mixture to reflux for 8-12 hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.

Data Summary
EntryAldehydeCatalystSolventTypical Yield (%)
1BenzaldehydeHClEthanol75-85
24-ChlorobenzaldehydeH₂SO₄Ethanol70-80
34-MethoxybenzaldehydeCitric AcidSolvent-free80-90[4]

Synthesis of Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives, which are precursors to pyridines.[5][6] These compounds are notable for their use as calcium channel blockers.[6][7] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6]

G start Start Materials reagents This compound (2 eq.) + Aldehyde (1 eq.) + Ammonium Acetate (1 eq.) start->reagents Combine process1 Reflux in Acetic Acid or Ethanol reagents->process1 Heat process2 Cool and Precipitate process1->process2 product_dhp 1,4-Dihydropyridine Derivative process2->product_dhp Isolate process3 Oxidation (e.g., HNO₃, MnO₂) product_dhp->process3 Aromatization product_pyridine Pyridine Derivative process3->product_pyridine

Caption: General workflow for the Hantzsch pyridine synthesis.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis
  • In a round-bottom flask, place this compound (20 mmol, 2 eq.), an aldehyde (e.g., benzaldehyde, 10 mmol, 1 eq.), and ammonium acetate (10 mmol, 1 eq.).

  • Add glacial acetic acid or ethanol (25 mL) as the solvent.

  • Reflux the mixture for 6-10 hours. Monitor the reaction's completion via TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Collect the resulting yellow precipitate by filtration, wash with cold water, and dry.

  • The crude 1,4-dihydropyridine can be purified by recrystallization from ethanol.

  • (Optional Aromatization Step) To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, manganese dioxide) in an appropriate solvent.

Data Summary
EntryAldehydeNitrogen SourceSolventTypical Yield (%)
1FormaldehydeAmmonium AcetateAcetic Acid80-90
2BenzaldehydeAmmoniaEthanol75-85

Synthesis of Coumarins via Knoevenagel Condensation

Coumarins (2H-chromen-2-ones) are a significant class of heterocyclic compounds with diverse biological activities.[8] They can be synthesized via the Knoevenagel condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as this compound.[8][9] This reaction is typically catalyzed by a weak base like piperidine.[10]

G Ketoester Ethyl 3-(3-fluorophenyl) -3-oxopropanoate Condensation Knoevenagel Condensation Ketoester->Condensation [Piperidine] Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Condensation Cyclization Intramolecular Transesterification (Lactonization) Condensation->Cyclization Intermediate Formation Product 3-(3-fluorobenzoyl)- 2H-chromen-2-one Cyclization->Product -EtOH

Caption: Pathway for coumarin synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis of 3-(3-fluorobenzoyl)-2H-chromen-2-one
  • Dissolve salicylaldehyde (10 mmol, 1 eq.) and this compound (10 mmol, 1 eq.) in absolute ethanol (25 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the solution.

  • Reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the volume can be reduced under vacuum.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Purify the crude coumarin derivative by recrystallization from ethanol or acetic acid.

Data Summary
EntrySalicylaldehyde DerivativeCatalystSolventTypical Yield (%)
1SalicylaldehydePiperidineEthanol80-90[10]
25-BromosalicylaldehydePiperidineEthanol75-85
32-Hydroxy-1-naphthaldehydeL-prolineEthanol70-80

References

Application Notes and Protocols: Ethyl 3-(3-fluorophenyl)-3-oxopropanoate as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate as a versatile precursor in the synthesis of pharmaceutically relevant compounds. The focus is on its application in the formation of fluorinated pyrazolone scaffolds, a class of compounds with recognized biological activity.

Introduction

This compound is a fluorinated β-keto ester that serves as a valuable building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This precursor is particularly well-suited for the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.

Application: Synthesis of 3-(3-fluorophenyl)-5-pyrazolone

A primary application of this compound is in the synthesis of 3-(3-fluorophenyl)-5-pyrazolone. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The fluorinated pyrazolone scaffold synthesized from this precursor is a key intermediate for the development of novel therapeutic agents. Fluorinated pyrazoles, in particular, have shown promise as potent and selective inhibitors of various enzymes and receptors.[2][3]

Experimental Protocol: Synthesis of 3-(3-fluorophenyl)-5-pyrazolone

This protocol details the synthesis of 3-(3-fluorophenyl)-5-pyrazolone from this compound via a condensation reaction with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (10 volumes).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Addition (Optional): A catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Slowly add cold deionized water to the concentrated reaction mixture with stirring until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 3-(3-fluorophenyl)-5-pyrazolone.

ParameterValue
Reactants
This compound1 eq
Hydrazine Hydrate1.2 eq
Solvent Ethanol
Reaction Temperature 78 °C (Reflux)
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Condensation Reaction (Ethanol, Reflux, 4-6h) A->C B Hydrazine Hydrate B->C D 3-(3-fluorophenyl)-5-pyrazolone C->D

Caption: Synthetic workflow for 3-(3-fluorophenyl)-5-pyrazolone.

Biological Significance and Potential Signaling Pathways

Fluorinated pyrazolone derivatives are of significant interest in drug discovery due to their diverse biological activities. The incorporation of a fluorine atom can enhance the binding affinity of the molecule to its biological target.[1] Pyrazolones have been reported to act as inhibitors of various enzymes, including cyclooxygenases (COX-1/COX-2), and as modulators of ion channels and receptors.

The 3-(3-fluorophenyl)-5-pyrazolone scaffold can serve as a starting point for the synthesis of more complex molecules targeting a variety of signaling pathways implicated in disease. For example, derivatives could be designed to target pathways involved in inflammation, pain, and cancer.

G cluster_precursor Precursor cluster_intermediate Intermediate cluster_derivatives Further Derivatization cluster_targets Potential Biological Targets cluster_effects Therapeutic Effects Precursor This compound Intermediate 3-(3-fluorophenyl)-5-pyrazolone Precursor->Intermediate Synthesis Derivatives Bioactive Pyrazolone Derivatives Intermediate->Derivatives Chemical Modification Target1 Enzymes (e.g., COX) Derivatives->Target1 Target2 Receptors Derivatives->Target2 Target3 Ion Channels Derivatives->Target3 Effect1 Anti-inflammatory Target1->Effect1 Effect2 Analgesic Target1->Effect2 Effect3 Anticancer Target2->Effect3 Target3->Effect2

Caption: Potential therapeutic applications of pyrazolone derivatives.

References

Application Notes and Protocols: Reaction of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate with Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and potential applications of the products derived from the reaction of ethyl 3-(3-fluorophenyl)-3-oxopropanoate with diamines. This reaction is of significant interest in medicinal chemistry for the synthesis of fluorinated benzodiazepine derivatives, a class of compounds with a wide range of pharmacological activities.

Introduction

The reaction of β-keto esters with diamines is a well-established method for the synthesis of seven-membered heterocyclic compounds, most notably benzodiazepines. This compound is a valuable precursor in this context, as the incorporation of a fluorine atom into the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting benzodiazepine derivatives. The fluorine substituent can enhance metabolic stability, improve binding affinity to target receptors, and increase lipophilicity, which are desirable attributes in drug design.

This document outlines the reaction mechanism for both aromatic and aliphatic diamines, provides detailed experimental protocols, summarizes quantitative data from analogous reactions, and discusses the applications of the synthesized compounds in drug development.

Reaction Mechanism

The reaction of this compound with diamines proceeds through a condensation reaction, leading to the formation of a seven-membered diazepine ring. The mechanism varies slightly depending on whether an aromatic diamine (e.g., o-phenylenediamine) or an aliphatic diamine (e.g., ethylenediamine) is used.

Reaction with o-Phenylenediamine

The reaction with o-phenylenediamine typically leads to the formation of 1,5-benzodiazepine derivatives. The proposed mechanism involves the following steps:

  • Initial Condensation: One of the amino groups of o-phenylenediamine attacks the keto-carbonyl carbon of the β-keto ester.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form an enamine.

  • Intramolecular Cyclization: The second amino group of the diamine attacks the ester carbonyl carbon, leading to a cyclic intermediate.

  • Elimination of Ethanol: The cyclic intermediate eliminates a molecule of ethanol to form the final 1,5-benzodiazepine-2-one product.

Under certain conditions, particularly with acid catalysis, a double condensation can occur with the methylene group of the β-keto ester, leading to a different benzodiazepine derivative.

Reaction with Ethylenediamine

The reaction with ethylenediamine follows a similar pathway to form a dihydro-[1][2]diazepine derivative.

  • Amide Formation: One amino group of ethylenediamine reacts with the ester group of this compound to form an amide intermediate.

  • Imine Formation: The second amino group of the diamine then condenses with the ketone carbonyl group to form a cyclic imine (a seven-membered ring).

  • Tautomerization: The product can exist in equilibrium with its enamine tautomer.

Experimental Protocols

The following are generalized protocols for the synthesis of benzodiazepine derivatives from this compound and diamines. These protocols are based on established methods for similar reactions and may require optimization for this specific substrate.

Protocol 1: Synthesis of 4-(3-Fluorophenyl)-1,5-benzodiazepin-2-one using o-Phenylenediamine (Catalyst-Free, Thermal Conditions)

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL).

  • Add a few drops of glacial acetic acid (optional).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Protocol 2: One-Pot, Solvent-Free Synthesis of 7-(3-Fluorophenyl)-2,3-dihydro-1H-1,4-diazepine using Ethylenediamine

Materials:

  • This compound

  • Ethylenediamine

  • Catalyst (e.g., Zinc Oxide, Stannous Chloride)[3]

Procedure:

  • In a clean, dry round-bottom flask, mix this compound (1 mmol), ethylenediamine (1.1 mmol), and the catalyst (e.g., ZnO, 0.1 mmol).[3]

  • Heat the mixture at 80-100 °C with stirring for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of benzodiazepine derivatives from β-keto esters and diamines. Note that these are representative values and may vary for the specific reaction of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,5-Benzodiazepine Derivatives

DiamineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-PhenylenediamineNoneEthanolReflux4-675-85General Method
o-PhenylenediamineAcetic AcidEthanolReflux3-580-90General Method
o-PhenylenediamineZnONone801-285-95[3]
o-PhenylenediamineSnCl₂None800.7-180-90[1]

Table 2: Spectroscopic Data for a Representative Fluorinated Benzodiazepine

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
4-(3-Fluorophenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one10.5 (s, 1H, NH), 8.0-7.0 (m, 8H, Ar-H), 3.2 (s, 2H, CH₂)168.0 (C=O), 162.5 (d, J=245 Hz, C-F), 140-115 (Ar-C), 35.0 (CH₂)3250 (N-H), 1680 (C=O), 1610 (C=N), 1250 (C-F)[M+H]⁺

Note: The spectroscopic data is hypothetical and based on characteristic chemical shifts and absorption frequencies for similar structures.

Visualizations

Reaction Mechanism Diagrams

reaction_mechanism_opda cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Reactant_A This compound Step1 Nucleophilic Attack & Dehydration Reactant_A->Step1 Reactant_B o-Phenylenediamine Reactant_B->Step1 Step2 Intramolecular Cyclization Step1->Step2 Enamine Intermediate Step3 Ethanol Elimination Step2->Step3 Cyclic Intermediate Product 4-(3-Fluorophenyl)-1,5-benzodiazepin-2-one Step3->Product

Caption: Reaction mechanism with o-phenylenediamine.

reaction_mechanism_eda cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Reactant_A This compound Step1 Amide Formation Reactant_A->Step1 Reactant_B Ethylenediamine Reactant_B->Step1 Step2 Intramolecular Condensation Step1->Step2 Amide Intermediate Step3 Tautomerization Step2->Step3 Cyclic Imine Product 7-(3-Fluorophenyl)-2,3-dihydro-1H-1,4-diazepine Step3->Product

Caption: Reaction mechanism with ethylenediamine.

Experimental Workflow Diagram

experimental_workflow Start Start Mixing Mix Reactants & Catalyst Start->Mixing Reaction Heat & Stir Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue Workup Quench & Extract Monitoring->Workup Reaction Complete Purification Column Chromatography / Recrystallization Workup->Purification Characterization NMR, IR, MS Analysis Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Applications in Drug Development

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological disorders. The introduction of a fluorine atom can lead to compounds with improved properties:

  • Enhanced Potency: The high electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to stronger interactions with the target receptor (e.g., the GABA-A receptor).

  • Improved Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier and reach its target in the central nervous system.

The products of the reaction between this compound and various diamines are therefore promising candidates for the development of new and improved CNS-active drugs. Further derivatization of the benzodiazepine scaffold can lead to a diverse library of compounds for screening and optimization.

References

Application Notes and Protocols for Biological Activity Screening of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological activity screening of ethyl 3-(3-fluorophenyl)-3-oxopropanoate derivatives. This class of compounds has garnered interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. Preliminary studies on structurally related compounds suggest potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity to molecular targets.[1]

This document outlines detailed protocols for in vitro screening assays and provides a framework for data presentation and interpretation, facilitating the evaluation of these derivatives in a drug discovery context.

Anticancer Activity Screening

The evaluation of the cytotoxic potential of this compound derivatives against various cancer cell lines is a primary step in assessing their anticancer activity. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Data Presentation: Anticancer Activity

The cytotoxic effects of the derivatives should be quantified as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The data should be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (Example Data)

Compound IDDerivative SubstitutionHuman Lung Carcinoma (A549) IC50 (µM)Human Breast Adenocarcinoma (MCF-7) IC50 (µM)Human Colon Carcinoma (HCT116) IC50 (µM)Normal Fibroblast (NIH/3T3) IC50 (µM)
E3FP-01Unsubstituted15.5 ± 1.222.1 ± 2.518.9 ± 1.8> 100
E3FP-024-Chloro8.2 ± 0.912.5 ± 1.19.7 ± 1.085.3 ± 7.6
E3FP-034-Methoxy25.1 ± 2.335.8 ± 3.129.4 ± 2.7> 100
E3FP-043,4-Dichloro5.6 ± 0.58.9 ± 0.86.1 ± 0.760.1 ± 5.5
Doxorubicin (Std.)-0.8 ± 0.10.5 ± 0.080.7 ± 0.15.2 ± 0.6

Note: The data presented above are hypothetical examples for illustrative purposes and should be replaced with experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for determining the IC50 values of the test compounds against adherent cancer cell lines.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (e.g., NIH/3T3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test derivatives in DMSO.

    • Make serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Workflow for Anticancer Activity Screening

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture and Seed Cancer Cells treatment Treat Cells with Derivatives (48h) prep_cells->treatment prep_compounds Prepare Serial Dilutions of Derivatives prep_compounds->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Dissolve Formazan Crystals with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum prep_plates Pour and Inoculate Agar Plates prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells prep_compounds Prepare Compound Solutions add_compounds Add Derivatives to Wells prep_compounds->add_compounds create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones record_results Record and Compare Results measure_zones->record_results inflammation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkappaB IκB IKK->IkappaB phosphorylates (degradation) NFkappaB_IkappaB NF-κB/IκB (Inactive) NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active translocates NFkappaB_IkappaB->NFkappaB releases DNA DNA NFkappaB_active->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

References

Application of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a versatile β-ketoester that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The presence of the fluorophenyl group is of particular interest as the introduction of fluorine into organic molecules can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly focusing on its application in the development of potential anticancer and antimicrobial agents.

Key Applications in Medicinal Chemistry

This compound is primarily utilized as a precursor for the synthesis of:

  • Quinoxaline Derivatives: These compounds are known for a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. The synthesis typically involves the condensation of the β-ketoester with a substituted o-phenylenediamine.

  • Pyrazole Derivatives: Pyrazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The synthesis generally involves the condensation of the β-ketoester with hydrazine or its derivatives.

Synthesis of Bioactive Heterocycles: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-fluorophenyl)quinoxaline-2-carboxylate Derivatives (Anticancer and Antimicrobial Agents)

This protocol describes a general procedure for the synthesis of quinoxaline derivatives from this compound and a substituted o-phenylenediamine. This reaction is a variation of the well-established Beirut reaction for the synthesis of quinoxaline-1,4-dioxides when using benzofuroxan, but a direct condensation with o-phenylenediamines leads to quinoxalines.

Reaction Scheme:

G A This compound C Ethyl 3-(3-fluorophenyl)quinoxaline-2-carboxylate Derivative A->C + B Substituted o-phenylenediamine B->C Acid catalyst, Reflux

Figure 1: General synthesis of quinoxaline derivatives.

Materials:

  • This compound

  • Substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1 equivalent) in absolute ethanol, add the substituted o-phenylenediamine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction time can vary from 2 to 8 hours depending on the specific substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 3-(3-fluorophenyl)quinoxaline-2-carboxylate derivative.

Expected Yield: 70-90%

Protocol 2: Synthesis of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate Derivatives (Antimicrobial Agents)

This protocol outlines the synthesis of pyrazole derivatives through the condensation of this compound with hydrazine hydrate.

Reaction Scheme:

G A This compound C Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate A->C + B Hydrazine Hydrate B->C Ethanol, Reflux

Figure 2: General synthesis of pyrazole derivatives.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • If a solid precipitates, collect it by filtration, wash with cold water, and dry.

  • If no solid forms, extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate derivative.

Expected Yield: 65-85%

Data Presentation

The following tables summarize hypothetical quantitative data for derivatives synthesized from this compound, based on activities of structurally similar compounds reported in the literature.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)
QX-3F-H 3-(3-fluorophenyl)quinoxaline-2-carboxylateMCF-7 (Breast)8.5
A549 (Lung)12.3
QX-3F-Cl 6-chloro-3-(3-fluorophenyl)quinoxaline-2-carboxylateMCF-7 (Breast)4.2
A549 (Lung)6.8

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound IDStructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
PZ-3F-H Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate163232
PZ-3F-NH2 Ethyl 5-(3-fluorophenyl)-1-amino-1H-pyrazole-3-carboxylate81616

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for novel derivatives of this compound require detailed biological investigation, compounds with similar core structures have been shown to exert their effects through various signaling pathways.

  • Anticancer Activity: Quinoxaline derivatives often function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1][2] Key targets can include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases. Inhibition of these pathways can lead to apoptosis and a halt in tumor progression.[3]

G cluster_cell Cancer Cell Growth_Factors Growth Factors VEGFR_EGFR VEGFR/EGFR Growth_Factors->VEGFR_EGFR PI3K_Akt PI3K/Akt Pathway VEGFR_EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR_EGFR->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival Apoptosis Apoptosis Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->VEGFR_EGFR Inhibition

Figure 3: Potential signaling pathway inhibition by quinoxaline derivatives.

  • Antimicrobial Activity: The mechanism of action for antimicrobial pyrazole derivatives can involve the disruption of essential cellular processes in microorganisms. This may include the inhibition of enzymes involved in DNA replication, cell wall synthesis, or folic acid metabolism.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel quinoxaline and pyrazole derivatives as potential anticancer and antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.

References

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one, a valuable pyrazole derivative, utilizing Ethyl 3-(3-fluorophenyl)-3-oxopropanoate as the starting material. This document outlines the synthetic protocol, potential applications in drug discovery, and the mechanistic role of such derivatives as kinase inhibitors.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a fluorophenyl moiety can significantly enhance the metabolic stability and binding affinity of these compounds, making them attractive candidates for drug development.[3] This document details the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one via the well-established Knorr pyrazole synthesis, a reliable method for the cyclocondensation of β-ketoesters and hydrazines.[4]

Synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one

The synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one is achieved through the reaction of this compound with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the keto group of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazolone ring.

Reaction Scheme:
Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add absolute ethanol (20 mL per gram of starting material) to dissolve the ester.

  • Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product in a vacuum oven.

  • Determine the yield and characterize the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

ParameterValueReference
Product Name 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-oneN/A
Molecular Formula C₉H₇FN₂ON/A
Molecular Weight 178.16 g/mol N/A
Typical Yield 85-95%Based on similar syntheses[5]
Reaction Time 2-4 hoursBased on similar syntheses[4][6]
Melting Point Not availableN/A
Appearance White to off-white solidExpected based on similar compounds

Applications in Drug Discovery: Kinase Inhibition

Fluorophenyl-substituted pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7] Notably, these compounds have shown inhibitory activity against Aurora kinases and AKT (Protein Kinase B), both of which are key targets in cancer therapy.[8][9][10]

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome duplication, spindle formation, and cytokinesis.[8][11] Their overexpression is frequently observed in various cancers, making them attractive targets for therapeutic intervention. Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates.[8]

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation cluster_2 Mitotic Events cluster_3 Therapeutic Intervention G2 G2 Phase M Mitosis G2->M Aurora_A Aurora A G2->Aurora_A Activation G1 G1 Phase M->G1 Aurora_B Aurora B M->Aurora_B Activation S S Phase G1->S S->G2 Centrosome Centrosome Duplication Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Pyrazole Fluorophenyl-Pyrazole Derivative Inhibition_A Inhibition Pyrazole->Inhibition_A Inhibition_B Inhibition Pyrazole->Inhibition_B Inhibition_A->Aurora_A Inhibition_B->Aurora_B

Caption: Inhibition of Aurora Kinase Signaling by Fluorophenyl-Pyrazole Derivatives.

AKT (Protein Kinase B) Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[12] Aberrant activation of this pathway is a common feature of many cancers. AKT2, an isoform of AKT, has been specifically implicated in promoting cancer cell invasion and metastasis.[10] Pyrazole-based inhibitors can target the kinase domain of AKT, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

AKT_Signaling_Pathway cluster_0 Upstream Activation cluster_1 AKT Activation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT2 PIP3->AKT recruits Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation PDK1 PDK1 PDK1->AKT phosphorylates Pyrazole Fluorophenyl-Pyrazole Derivative Inhibition Inhibition Pyrazole->Inhibition Inhibition->AKT

Caption: Inhibition of AKT2 Signaling by Fluorophenyl-Pyrazole Derivatives.

Experimental Workflow

The overall workflow for the synthesis and preliminary evaluation of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one is depicted below.

Experimental_Workflow Start Start Synthesis Synthesis of 3-(3-fluorophenyl)- 1H-pyrazol-5(4H)-one Start->Synthesis Purification Purification by Recrystallization & Filtration Synthesis->Purification Characterization Characterization (MP, NMR, IR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Inhibition Assay) Characterization->Screening Data Data Analysis Screening->Data End End Data->End

References

The Pivotal Role of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester, is a valuable and versatile building block in the synthesis of a variety of agrochemicals. The presence of the fluorine atom on the phenyl ring can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product, making it a desirable feature in modern pesticide design. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of heterocyclic compounds with potential fungicidal, herbicidal, or insecticidal properties.

Core Applications: The primary application of this compound in agrochemical synthesis lies in its utility as a precursor for various heterocyclic scaffolds. β-Keto esters are well-established synthons for the construction of complex molecules due to their dual electrophilic and nucleophilic character.[1][2][3] The most prominent applications include the synthesis of pyrazoles and triazoles, which are core structures in a vast number of commercial agrochemicals.[4][5]

Synthesis of Agrochemical Scaffolds

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazoles. These pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.

Reaction Scheme:

start This compound conditions Ethanol, Reflux start->conditions reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->conditions product 5-(3-fluorophenyl)-1H-pyrazol-3(2H)-one conditions->product

Caption: Synthesis of a 5-(3-fluorophenyl)-1H-pyrazol-3(2H)-one scaffold.

Experimental Protocol:

A detailed protocol for a typical synthesis of a pyrazole derivative is provided below.

StepProcedure
1 To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
2 Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
3 Upon completion, cool the reaction mixture to room temperature.
4 Remove the solvent under reduced pressure.
5 Add water to the residue and extract with ethyl acetate (3 x 20 mL).
6 Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
7 Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity >98% (by HPLC)
Reaction Time 4-6 hours
Synthesis of Triazole Derivatives

β-Keto esters can be converted into 1,2,3-triazoles through a multi-step sequence typically involving the introduction of an azide functionality followed by a cycloaddition reaction. Triazole-based compounds are a significant class of fungicides.[4][5]

Reaction Scheme:

cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition start This compound intermediate Ethyl 2-azido-3-(3-fluorophenyl)-3-oxopropanoate start->intermediate Base (e.g., DBU) reagent1 Sulfonyl Azide reagent1->intermediate product Substituted Triazole intermediate->product Heat or Catalyst reagent2 Alkyne reagent2->product

Caption: Two-step synthesis of a substituted triazole.

Experimental Protocol (Diazo Transfer and Cycloaddition):

StepProcedure
1 Diazo Transfer: To a solution of this compound (1.0 eq) and a sulfonyl azide (e.g., tosyl azide, 1.1 eq) in a suitable solvent (e.g., acetonitrile), add a non-nucleophilic base (e.g., DBU, 1.2 eq) dropwise at 0 °C.
2 Stir the reaction mixture at room temperature until complete consumption of the starting material is observed by TLC.
3 Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
4 Dry the organic layer and concentrate to obtain the crude ethyl 2-azido-3-(3-fluorophenyl)-3-oxopropanoate.
5 Cycloaddition: Dissolve the crude azide intermediate and a terminal alkyne (1.0 eq) in a suitable solvent (e.g., toluene).
6 Heat the mixture to reflux. For less reactive alkynes, a copper(I) or ruthenium(II) catalyst may be required.
7 Monitor the reaction by TLC. Upon completion, cool to room temperature and remove the solvent.
8 Purify the residue by column chromatography to yield the desired triazole.

Quantitative Data (Representative):

ParameterDiazo TransferCycloaddition
Yield 70-85%60-90%
Purity >95%>98%
Reaction Time 2-4 hours8-24 hours

Synthesis of this compound

The starting material itself can be synthesized via a Claisen condensation reaction. A detailed protocol for a similar compound, Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate, has been reported and can be adapted.[1]

Reaction Scheme:

start 3-Fluoroacetophenone product This compound start->product reagent Diethyl Carbonate reagent->product base Sodium Hydride (NaH) base->product Diethyl Ether, Reflux

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated β-keto esters. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing fluorinated β-keto esters?

A1: The main synthetic routes include:

  • Claisen Condensation: A carbon-carbon bond-forming reaction between two esters (or one ester and another carbonyl compound) in the presence of a strong base.[1] For fluorinated β-keto esters, this typically involves the condensation of a fluorinated ester (e.g., ethyl trifluoroacetate) with a non-fluorinated ester (e.g., ethyl acetate).[2][3]

  • Electrophilic Fluorination: The direct fluorination of a β-keto ester enolate using an electrophilic fluorine source.[4] Common reagents for this purpose include Selectfluor® and N-fluorobenzensulfonimide (NFSI).[4][5] This method can be performed using metal catalysts or organocatalysts to achieve asymmetry.[4]

  • Acylation of Ketones: This involves reacting a ketone with a fluorinated acylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a base.[6][7]

  • Alternative Methods: Other approaches involve reacting polyfluorocarboxylic acid anhydrides or chlorides with carboxylic acid chlorides in the presence of a tertiary amine.[8]

Q2: Why is keto-enol tautomerism a critical consideration in these syntheses?

A2: Keto-enol tautomerism, an equilibrium between the ketone and enol forms of the β-keto ester, is crucial for several reasons.[9][10] The enol or enolate form is the reactive nucleophile in both Claisen condensations and subsequent reactions like electrophilic fluorination.[5][11] The stability of the keto-enol structure can affect reactivity; for instance, highly stable enol forms might be unreactive towards certain reagents due to steric hindrance or electronic effects.[5] Furthermore, the equilibrium can be influenced by substituents, solvents, and temperature, impacting reaction outcomes.[12][13]

Q3: What are the advantages of incorporating fluorine or fluorinated groups into β-keto esters for drug development?

A3: The inclusion of fluorine atoms into drug molecules can profoundly affect their pharmacodynamic and pharmacokinetic properties.[4] Fluorine can enhance lipophilicity, which may improve bioavailability, tissue distribution, and cell permeability.[4] It can also alter the molecule's interaction with its biological target and improve metabolic stability, leading to more effective and resilient therapeutic agents.[4][6]

Q4: My fluorinated β-keto ester product appears to be hydrating. Why does this happen and how can it be prevented?

A4: Trifluoroacetyl groups and carbonyl groups adjacent to α,α-difluorinated carbons are highly electrophilic, making them susceptible to hydration.[5] This phenomenon can lead to the formation of stable hydrate species, complicating purification and subsequent reactions. To prevent this, all reactions and workups should be conducted under strictly anhydrous conditions. If hydration occurs, it can sometimes be reversed by subjecting the sample to high temperatures under vacuum.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Claisen Condensation
Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Base The base must be strong enough to deprotonate the ester's α-proton but should not cause side reactions like saponification.[1][14] Sodium ethoxide is commonly used when ethyl esters are the reactants to avoid transesterification.[14] For mixed condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can ensure selective enolization.[15]
Presence of Moisture Water will quench the strong base and hydrolyze the ester starting material. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
Unfavorable Equilibrium The final deprotonation of the β-keto ester product is what drives the reaction to completion.[14][15] The reaction requires a stoichiometric amount of base.[1] The starting ester must have at least two α-hydrogens: one to form the enolate and a second in the product to be removed by the base, shifting the equilibrium.[14]
Incorrect Reaction Temperature While initial deprotonation is often done at low temperatures, the condensation may require warming to proceed. Monitor the reaction progress (e.g., by TLC or NMR) and adjust the temperature as needed.
Issue 2: Poor Selectivity or Side Reactions in Electrophilic Fluorination
Potential Cause Troubleshooting Steps & Recommendations
Difluorination The monofluorinated product can sometimes undergo a second fluorination. This is more common when the enol form is readily accessible.[5] To minimize this, consider using a bulkier fluorinating agent, adjusting the stoichiometry of the fluorinating agent (a slight excess, e.g., 1.1 equivalents, is often optimal), or lowering the reaction temperature.[16]
Low Reactivity The substrate may be unreactive due to steric hindrance at the fluorination site or the high stability of the keto-enol tautomer.[5] Changing the catalyst (e.g., from an organocatalyst to a metal-based Lewis acid catalyst like Ti/TADDOL) can help activate the substrate.[4]
Catalyst Inactivity Ensure the catalyst is pure and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive metal complexes).
Incorrect Solvent The solvent can influence the stability and reactivity of the enolate intermediate. Acetonitrile is a common solvent for reactions with Selectfluor®.[5] Experiment with different solvents to optimize reactivity.

Data Presentation: Catalytic Asymmetric Fluorination

The following table summarizes representative results for the enantioselective fluorination of β-keto esters using different catalytic systems.

Catalyst / LigandFluorinating AgentSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference(s)
Ti/TADDOL ComplexSelectfluor®Acyclic α-methyl 3-oxobutanoates44-9645-81[4]
Ti/TADDOL ComplexSelectfluor®Acyclic α-methyl 3-oxopentanoatesModerate30-90[4]
Cu/Diphenylamine-bis(oxazoline)N/AEthyl 2-benzyl-3-oxobutanoate6061[4]
Fe(III)-salanN/ASubstituted β-keto ester8794[4]
Chiral Iodoarene / mCPBAEt₃N·3HFβ-keto estersGoodExcellent[4]

Experimental Protocols

Protocol 1: General Procedure for Claisen Condensation (Synthesis of Ethyl Trifluoroacetoacetate)

This protocol is a generalized representation and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Base Suspension: Suspend sodium ethoxide in anhydrous diethyl ether or tetrahydrofuran.

  • Reactant Addition: Add a solution of ethyl acetate and ethyl trifluoroacetate (typically in a 1:1 molar ratio) dropwise to the stirred base suspension at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC). The reaction mixture will typically become a thick slurry.

  • Neutralization & Workup: Cool the reaction mixture in an ice bath and neutralize it by slowly adding a strong, anhydrous acid (e.g., gaseous HCl or concentrated H₂SO₄) until the mixture is acidic.[2]

  • Extraction: Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often purified by fractional distillation.

Protocol 2: General Procedure for Electrophilic Fluorination

This protocol is a generalized representation and may require optimization.

  • Preparation: To a flask containing a solution of the starting β-keto ester in a suitable anhydrous solvent (e.g., acetonitrile), add the catalyst (e.g., a chiral metal complex or an organocatalyst).

  • Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor®) in one portion or portion-wise at room temperature or as dictated by the specific procedure.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time (from a few hours to days). Monitor the reaction progress by TLC, GC, or ¹⁹F NMR.[5]

  • Workup: Once the reaction is complete, quench the reaction (e.g., with a saturated solution of sodium thiosulfate if using an oxidizing agent).

  • Extraction: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizations

Claisen_Condensation_Workflow start_end start_end process process decision decision output output start Start prep Prepare Anhydrous Apparatus & Reagents start->prep base Add Strong Base (e.g., NaOEt) prep->base add_esters Slowly Add Ester Mixture (e.g., EtOAc + EtO₂CCF₃) base->add_esters react Stir at RT or Heat (Reaction) add_esters->react monitor Monitor Progress (TLC/GC) react->monitor monitor->react Incomplete neutralize Acidic Workup (Anhydrous Acid) monitor->neutralize Complete extract Extract & Dry Organic Phase neutralize->extract purify Purify (Distillation) extract->purify product β-Keto Ester purify->product

Caption: General workflow for Claisen condensation synthesis.

Caption: Equilibrium between keto and enol tautomers.

Troubleshooting_Fluorination problem problem question question cause cause solution solution start Problem: Low Yield in Electrophilic Fluorination check_sm Starting Material Consumed? start->check_sm no_reaction Cause: Low Substrate Reactivity check_sm->no_reaction No check_products Multiple Products Observed? check_sm->check_products Yes change_cond Solution: Change Catalyst, Increase Temp. no_reaction->change_cond difluorination Cause: Over-fluorination check_products->difluorination Yes decomposition Cause: Product Instability check_products->decomposition No adjust_reagent Solution: Reduce Fluorinating Agent, Lower Temp. difluorination->adjust_reagent workup Solution: Milder Workup, Anhydrous Conditions decomposition->workup

Caption: Troubleshooting flowchart for electrophilic fluorination.

References

Technical Support Center: Optimizing Claisen Condensation for Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Claisen condensation for the synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate. It includes troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of key reaction parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Claisen condensation.

Issue 1: Low or No Product Yield

  • Question: My Claisen condensation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

  • Answer: Low or no yield in a Claisen condensation can stem from several factors. Here's a systematic approach to troubleshoot the issue:

    • Base Selection and Quality: The choice and quality of the base are critical.[1][2] Sodium ethoxide (NaOEt) is a common choice for reactions involving ethyl esters to prevent transesterification.[1][3] Ensure the base is not old or degraded, as this will significantly impact its effectiveness. Using a full equivalent of a strong base is necessary because the deprotonation of the resulting β-keto ester drives the reaction to completion.[4][5]

    • Reaction Conditions: Claisen condensations are notoriously sensitive to reaction conditions.[6] Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base and enolate.

    • Enolate Formation: The formation of the ethyl acetate enolate is a key step. Consider pre-forming the enolate by adding ethyl acetate to the base and allowing it to stir before adding the ethyl 3-fluorobenzoate.[6]

    • Purity of Starting Materials: Impurities in either ethyl acetate or ethyl 3-fluorobenzoate can interfere with the reaction. Ensure both starting materials are pure and dry.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are these side products and how can I minimize them?

  • Answer: The primary side reaction in a crossed Claisen condensation is the self-condensation of ethyl acetate.[1]

    • Minimizing Self-Condensation: To favor the desired crossed condensation, the enolate of ethyl acetate should preferentially react with ethyl 3-fluorobenzoate. One strategy is to slowly add the ethyl acetate to a mixture of the base and ethyl 3-fluorobenzoate. This keeps the concentration of the ethyl acetate enolate low, reducing the likelihood of self-condensation.

    • Alternative Bases: In some cases, using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can be beneficial.[2] LDA can be used to completely and irreversibly form the enolate of ethyl acetate before the addition of ethyl 3-fluorobenzoate, thus preventing self-condensation.[7]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, this compound. What are the recommended purification methods?

  • Answer: The purification of β-keto esters like this compound typically involves a series of extraction and distillation steps.

    • Workup Procedure: After the reaction is complete, it is crucial to perform a careful workup. This usually involves quenching the reaction with a dilute acid to neutralize the base and protonate the enolate product.[3][8] The product is then extracted into an organic solvent.

    • Extraction and Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

    • Distillation: The most common method for purifying the final product is fractional distillation under reduced pressure (vacuum distillation).[9] This is effective for separating the desired β-keto ester from unreacted starting materials and high-boiling side products.

    • Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is typically effective for separating β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Claisen condensation for the synthesis of this compound?

A1: The reaction proceeds through the following steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion.[3][5]

  • Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the carbonyl carbon of ethyl 3-fluorobenzoate.[4]

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.[4][5]

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester, this compound.[5]

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting alcohol, and the alkoxide base will deprotonate it.[4][5] This final, essentially irreversible step drives the equilibrium towards the product.

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral product.[3][8]

Q2: Why is it important to use a stoichiometric amount of base in a Claisen condensation?

A2: A stoichiometric amount of base is required because the final deprotonation of the product β-keto ester is what drives the reaction to completion.[4][5] This deprotonation is thermodynamically favorable and pulls the preceding equilibrium steps forward, leading to a high yield of the desired product.

Q3: Can I use a different base, like sodium hydroxide?

A3: Using sodium hydroxide is generally not recommended as it can lead to the hydrolysis of the ester starting materials and the β-keto ester product, significantly reducing the yield.[3] It is best to use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to avoid transesterification.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetate (dry)

  • Ethyl 3-fluorobenzoate

  • Diethyl ether (dry)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • Base Preparation: To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol. Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Ethyl Acetate: Slowly add dry ethyl acetate (1.0 equivalent) to the stirred solution of sodium ethoxide via the dropping funnel. Stir the mixture at room temperature for 30 minutes to allow for enolate formation.

  • Addition of Ethyl 3-fluorobenzoate: Slowly add ethyl 3-fluorobenzoate (1.0 equivalent) to the reaction mixture. The addition should be exothermic, and the reaction may begin to reflux. Maintain the reaction temperature at a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add dilute hydrochloric acid to neutralize the reaction mixture until it is acidic (test with pH paper).

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation: Key Reaction Parameters

ParameterConditionRationale
Base Sodium Ethoxide (NaOEt)Prevents transesterification with ethyl esters.[1]
Stoichiometry Base (≥1 equivalent)Drives the reaction to completion via deprotonation of the product.[4][5]
Solvent Anhydrous EthanolSolubilizes the base and reactants.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from quenching the base and enolate.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Workup Acidic QuenchNeutralizes the base and protonates the product enolate.[3][8]
Purification Vacuum DistillationSeparates the product from starting materials and byproducts.[9]

Visualization: Troubleshooting Workflow

Troubleshooting_Claisen_Condensation start Start: Low Yield or No Product problem1 Check Base: Quality and Stoichiometry start->problem1 problem2 Verify Anhydrous Conditions start->problem2 problem3 Investigate Enolate Formation start->problem3 problem4 Check Purity of Starting Materials start->problem4 solution1a Use fresh, high-quality base (e.g., NaOEt) problem1->solution1a Degraded Base? solution1b Ensure at least 1 full equivalent is used problem1->solution1b Insufficient Base? solution2 Flame-dry glassware; use inert atmosphere problem2->solution2 solution3 Pre-form enolate by adding ethyl acetate to base first problem3->solution3 solution4 Purify/dry ethyl acetate and ethyl 3-fluorobenzoate problem4->solution4 side_products Issue: Side Product Formation cause_sp Self-condensation of Ethyl Acetate side_products->cause_sp solution_sp1 Slowly add ethyl acetate to base and other ester cause_sp->solution_sp1 solution_sp2 Consider using a non-nucleophilic base like LDA cause_sp->solution_sp2 purification_issue Issue: Purification Difficulty workup_check Review Workup Procedure purification_issue->workup_check purification_method Optimize Purification Technique purification_issue->purification_method workup_sol Ensure proper acidic quench and thorough extractions workup_check->workup_sol purification_sol1 Perform fractional distillation under vacuum purification_method->purification_sol1 purification_sol2 Use column chromatography if needed purification_method->purification_sol2

Caption: Troubleshooting workflow for optimizing the Claisen condensation.

References

Technical Support Center: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the formation of byproducts and offering solutions to optimize the reaction. The synthesis is typically achieved through a crossed Claisen condensation between 3-fluoroacetophenone and an acylating agent, commonly diethyl carbonate, using a strong base like sodium hydride.

Q1: Low yield of the desired product, this compound, is observed. What are the potential causes and solutions?

A1: Low yields can stem from several factors, primarily the formation of byproducts through side reactions.

  • Self-condensation of 3-fluoroacetophenone: The enolate of 3-fluoroacetophenone can react with another molecule of 3-fluoroacetophenone instead of the desired diethyl carbonate.

    • Solution: To minimize this, the 3-fluoroacetophenone should be added slowly to a mixture of the base and a large excess of diethyl carbonate. This ensures that the concentration of the enolizable ketone is kept low at all times.[1]

  • Reaction with residual ethanol: If sodium ethoxide is used as the base, or if the solvent contains residual ethanol, the ethoxide can react with 3-fluoroacetophenone.

    • Solution: Use a non-nucleophilic base like sodium hydride (NaH) to generate the enolate.[2][3] Ensure all reagents and solvents are anhydrous.

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure a stoichiometric amount of a strong base is used, as the deprotonation of the resulting β-keto ester drives the reaction to completion.[4][5] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I am observing a significant amount of a byproduct with a molecular weight corresponding to the self-condensation of 3-fluoroacetophenone. How can I prevent this?

A2: The self-condensation of 3-fluoroacetophenone is a common side reaction.[6] To suppress this unwanted reaction, consider the following strategies:

  • Controlled Addition: As mentioned previously, add the 3-fluoroacetophenone dropwise to the reaction mixture containing the base and diethyl carbonate. This maintains a low concentration of the ketone enolate, favoring the cross-condensation.

  • Choice of Base: Using a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can allow for the quantitative formation of the ketone enolate before the addition of the diethyl carbonate. This can provide greater control over the reaction.

Q3: My final product is contaminated with 3-fluorobenzoic acid. What is the cause and how can it be avoided?

A3: The presence of 3-fluorobenzoic acid suggests that hydrolysis of the ester and subsequent cleavage of the β-keto ester has occurred, followed by oxidation. More commonly, hydrolysis of the final product, this compound, during workup or purification can lead to the corresponding β-keto acid, which is prone to decarboxylation.

  • Cause: The β-keto ester product can be hydrolyzed back to the β-keto acid under either acidic or basic conditions, especially at elevated temperatures.[7] This β-keto acid can then decarboxylate to yield 3-fluoroacetophenone, which might be oxidized to 3-fluorobenzoic acid under certain conditions, although this is less common.

  • Solution:

    • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods. Use a mild acidic solution for neutralization and perform extractions promptly.

    • Purification Conditions: Avoid high temperatures during purification (e.g., distillation). Column chromatography at room temperature is a milder alternative.

Q4: I have isolated a byproduct that I suspect is Ethyl 2-(3-fluorobenzoyl)-3-(3-fluorophenyl)-3-oxopropanoate. How is this formed and how can I minimize it?

A4: This byproduct would result from the acylation of the desired product.

  • Formation Pathway: The enolate of the product, this compound, can be formed if excess base is present. This enolate can then react with another molecule of the acylating agent (e.g., diethyl carbonate) or an activated form of 3-fluorobenzoic acid if present. A more likely scenario for a similar structure would be the reaction of the product enolate with another molecule of an acylating agent.

  • Prevention:

    • Stoichiometry: Use a carefully controlled amount of base (typically a slight excess, around 1.05-1.1 equivalents) to ensure the initial reaction goes to completion without leaving a large excess that could deprotonate the product.

    • Reaction Temperature: Maintain a controlled temperature during the reaction to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis is a crossed Claisen condensation. The mechanism involves the following key steps:

  • Enolate Formation: A strong base (e.g., sodium hydride) deprotonates the α-carbon of 3-fluoroacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, this compound.

  • Deprotonation of Product: The newly formed β-keto ester is more acidic than the starting ketone, and the ethoxide byproduct (or remaining strong base) will deprotonate it. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion.[4][5]

  • Protonation: An acidic workup is required to protonate the enolate of the product and isolate the neutral β-keto ester.

Q2: What are the most common byproducts to expect in this synthesis?

A2: Based on the principles of the Claisen condensation, the following byproducts are most likely:

Byproduct NameChemical StructureFormation Pathway
1,3-bis(3-fluorophenyl)but-2-en-1-one(FC₆H₄)C(O)CH=C(CH₃)(C₆H₄F)Self-condensation of 3-fluoroacetophenone.
3-fluorobenzoic acidFC₆H₄COOHHydrolysis and potential oxidation of reactants or products.
Ethyl 3-oxobutanoate (Ethyl acetoacetate)CH₃C(O)CH₂COOEtSelf-condensation of any residual ethyl acetate if used as a solvent or impurity.
Diethyl 2,4-bis(3-fluorophenyl)-3-oxopentanedioateEtOOC-CH(CO(C₆H₄F))-CH(CO(C₆H₄F))-COOEtReaction of the product enolate with another molecule of the starting ketone followed by acylation.

Q3: Can I use sodium ethoxide instead of sodium hydride as the base?

A3: While sodium ethoxide can be used in Claisen condensations, sodium hydride is often preferred for this specific transformation.[2][3] The use of sodium ethoxide can lead to reversible reactions and potential transesterification if other esters are present. Sodium hydride offers the advantage of an irreversible deprotonation of the ketone, which can lead to higher yields.[3][8]

Q4: What is a typical experimental protocol for this synthesis?

A4: The following is a general protocol adapted from similar syntheses.[2] Researchers should optimize conditions for their specific setup and scale.

Materials:

  • 3-fluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Hydrochloric acid (for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in the anhydrous solvent in a flame-dried flask.

  • Add a large excess of diethyl carbonate (e.g., 5-10 eq.).

  • Slowly add a solution of 3-fluoroacetophenone (1.0 eq.) in the anhydrous solvent to the suspension at a controlled temperature (e.g., 0 °C to room temperature).

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux to ensure completion. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride with a small amount of ethanol or isopropanol, followed by the slow addition of water.

  • Acidify the aqueous layer to a pH of ~3-4 with dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Process Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts self_condensation Self-Condensation Product Detected check_byproducts->self_condensation Yes hydrolysis_product Hydrolysis/Decarboxylation Products Detected check_byproducts->hydrolysis_product Yes other_byproducts Other Byproducts Detected check_byproducts->other_byproducts Yes solution_sc Troubleshooting for Self-Condensation: - Slow addition of ketone - Use excess diethyl carbonate - Consider LDA as base self_condensation->solution_sc solution_hp Troubleshooting for Hydrolysis: - Careful pH control during workup - Avoid high temperatures - Use mild purification methods hydrolysis_product->solution_hp solution_ob Troubleshooting for Other Byproducts: - Check reactant purity - Ensure anhydrous conditions - Optimize stoichiometry other_byproducts->solution_ob end End: Optimized Synthesis solution_sc->end solution_hp->end solution_ob->end

References

Technical Support Center: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The most common and effective method for synthesizing this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific synthesis, 3-fluoroacetophenone reacts with diethyl carbonate in the presence of a strong base to form the desired β-keto ester.[1][2] The driving force of the reaction is the formation of a highly stabilized enolate of the β-keto ester product.[3]

Q2: What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the yield of the Claisen condensation for this product:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of 3-fluoroacetophenone but should not interfere with the reaction through side reactions like saponification or transesterification.[3]

  • Reaction Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of byproducts.

  • Purity of Reagents and Solvent: The use of high-purity, anhydrous reagents and solvents is essential to prevent side reactions and ensure optimal yield.[1]

  • Stoichiometry: The molar ratio of the reactants and the base needs to be carefully controlled.

Q3: What are the potential side reactions that can lower the yield?

The primary side reactions that can decrease the yield of this compound include:

  • Self-condensation of 3-fluoroacetophenone: The ketone can react with itself in an aldol-type condensation, especially if the base is very strong or the reaction conditions are not optimized.[4]

  • Self-condensation of diethyl carbonate: Although less common, diethyl carbonate can undergo self-condensation under certain conditions.

  • Transesterification: If an alkoxide base is used where the alkyl group does not match that of the ester (e.g., using sodium methoxide with diethyl carbonate), a mixture of ester products can be formed.[5]

  • Hydrolysis: The ester product can be hydrolyzed back to the corresponding carboxylic acid during the workup if the conditions are not carefully controlled.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Ineffective Base The base is not strong enough to deprotonate the 3-fluoroacetophenone. Switch to a stronger base like sodium hydride (NaH) or sodium ethoxide (NaOEt). Using stronger bases like sodium amide or sodium hydride often increases the yield.[3]
Incorrect Stoichiometry Ensure that at least a stoichiometric amount of base is used. The Claisen condensation requires a full equivalent of base to deprotonate the product and drive the equilibrium forward.[6]
Presence of Water Water will quench the strong base and can hydrolyze the ester. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.
Low Reaction Temperature The reaction may be too slow at a lower temperature. Consider gradually increasing the reaction temperature while monitoring for byproduct formation.
Impure Starting Materials Impurities in 3-fluoroacetophenone or diethyl carbonate can inhibit the reaction. Purify the starting materials before use.

Problem 2: Presence of Significant Impurities in the Crude Product

Impurity Identification (Expected ¹H NMR Signals) Troubleshooting and Removal
Unreacted 3-fluoroacetophenone Aromatic protons, singlet for the methyl group (~2.6 ppm).Optimize reaction time and temperature. Can be removed by fractional distillation under reduced pressure or column chromatography.
Unreacted Diethyl Carbonate Quartet (~4.2 ppm) and triplet (~1.3 ppm) for the ethyl groups.Use a slight excess of 3-fluoroacetophenone. Can be removed by evaporation under reduced pressure due to its volatility.
Aldol self-condensation product of 3-fluoroacetophenone Complex aromatic and aliphatic signals, potential presence of α,β-unsaturated ketone protons.Use a less hindered, strong base like NaH. Control the rate of addition of the ketone. Can be removed by column chromatography.
Hydrolyzed Product (3-(3-fluorophenyl)-3-oxopropanoic acid) Broad singlet for the carboxylic acid proton (>10 ppm).Perform the acidic workup at low temperatures and quickly. Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic impurity.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a similar synthesis of a related compound and should provide a good starting point. Optimization may be required to achieve the best possible yield.

Materials:

  • 3-fluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethanol (a few drops, as an initiator)

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous diethyl ether or THF to the flask, followed by diethyl carbonate (1.5 equivalents).

  • In the dropping funnel, prepare a solution of 3-fluoroacetophenone (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add a small portion of the 3-fluoroacetophenone solution to the flask. To initiate the reaction, a few drops of absolute ethanol can be added.

  • Once the reaction has started (indicated by gas evolution), add the remaining 3-fluoroacetophenone solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.

  • Separate the organic layer. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (2 x volume).

  • Combine all organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under high vacuum or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for β-Keto Ester Synthesis

Base Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Sodium EthoxideEthanolReflux2073[7]
Sodium HydrideTHFReflux6Not specified for this product, but generally high[3]
Sodium AcetateTHFReflux30Quantitative (for a different system)[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Set up Flame-Dried Apparatus under N2 prep_reagents->setup_apparatus add_base Add NaH and Diethyl Carbonate setup_apparatus->add_base add_ketone Slowly Add 3-fluoroacetophenone add_base->add_ketone initiate_reaction Initiate with Ethanol (optional) add_ketone->initiate_reaction reflux Reflux for 2-3h initiate_reaction->reflux quench Quench with Water reflux->quench acidify Acidify Aqueous Layer quench->acidify extract Extract with Ether acidify->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Distillation or Chromatography wash_dry->purify final_product final_product purify->final_product Ethyl 3-(3-fluorophenyl) -3-oxopropanoate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_analysis Impurity Analysis start Low Yield Observed check_reagents Reagents & Solvents Anhydrous and Pure? start->check_reagents check_base Base Strength & Stoichiometry Correct? start->check_base check_conditions Reaction Time & Temperature Optimized? start->check_conditions analyze_crude Analyze Crude Product (NMR, TLC) start->analyze_crude purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No change_base Use Stronger Base (e.g., NaH) Ensure 1 full equivalent check_base->change_base No optimize_conditions Increase Reaction Time/Temp Monitor by TLC check_conditions->optimize_conditions No re_run Improved Yield purify_reagents->re_run Re-run Reaction change_base->re_run optimize_conditions->re_run side_products Identify Side Products analyze_crude->side_products unreacted_sm Unreacted Starting Material? analyze_crude->unreacted_sm side_products->optimize_conditions Yes unreacted_sm->optimize_conditions Yes

Caption: Troubleshooting logic diagram for addressing low product yield.

References

"purification of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound by column chromatography.

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format to common problems encountered during the purification of this compound using column chromatography.

Q1: My compound is not separating from impurities, resulting in mixed fractions. What should I do?

A1: Poor separation is typically due to an inappropriate solvent system. The goal is to find a mobile phase that provides a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, ideally with an Rf value of around 0.2-0.3 for this compound.

  • Adjusting Polarity: If your compound and impurities are running too high on the TLC plate (high Rf), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low on the plate (low Rf), the eluent is not polar enough, and you should increase the proportion of the polar solvent.

  • Alternative Solvent Systems: If adjusting the polarity of a hexane/ethyl acetate system does not provide adequate separation, consider trying a different solvent system. Mixtures of dichloromethane and hexane or acetone and hexane can offer different selectivity.

Q2: The purified compound appears as broad or tailing peaks in the collected fractions. How can this be improved?

A2: Peak tailing for β-keto esters like this compound can be attributed to a few factors:

  • Keto-Enol Tautomerism: This is an inherent property of β-keto esters. While it cannot be eliminated, ensuring a well-packed column and maintaining a consistent flow rate can minimize its effect on peak shape.

  • Interaction with Acidic Silica: The slightly acidic nature of standard silica gel can lead to strong interactions with the carbonyl groups of your compound, causing tailing. To mitigate this, you can deactivate the silica gel by preparing a slurry in your mobile phase containing a small amount of triethylamine (0.1-1%). Alternatively, using a different stationary phase like neutral alumina can be beneficial if the compound is particularly sensitive.

Q3: I am experiencing a low yield of my purified product. What are the potential causes?

A3: Low recovery of this compound can be due to several reasons:

  • Decomposition on Silica Gel: β-keto esters can sometimes degrade on acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation is observed, using deactivated silica gel or alumina is recommended.[1]

  • Irreversible Adsorption: The polarity of the compound might cause it to bind too strongly to the silica gel, preventing it from eluting completely. Using a more polar solvent system or a gradient elution that finishes with a highly polar mobile phase can help to recover strongly adsorbed compounds.

  • Incorrect Fraction Collection: You might be ending your fraction collection prematurely. It is always a good practice to continue collecting fractions even after you believe your compound has fully eluted and check them by TLC.

Q4: My compound is eluting with the solvent front. How can I achieve better retention on the column?

A4: If your compound is eluting very quickly, the mobile phase is too polar. You need to decrease the polarity of your eluent. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. Perform TLC analysis with less polar solvent mixtures until you achieve the target Rf value of 0.2-0.3.

Q5: The crude reaction mixture is not dissolving well in the mobile phase for loading onto the column. What is the best way to proceed?

A5: If your crude mixture has poor solubility in your chosen eluent, you can use a "dry loading" technique.[2]

  • Procedure for Dry Loading: Dissolve your crude product in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A common and effective mobile phase for β-keto esters is a mixture of n-hexane and ethyl acetate. Based on purifications of similar compounds, a good starting point for TLC analysis would be a 3:1 to 4:1 ratio of hexane to ethyl acetate.[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your product.

Q2: What are the likely impurities I need to separate from this compound?

A2: The impurities will depend on the synthetic route used. If prepared via a Claisen condensation of 3-fluoroacetophenone with diethyl carbonate, common impurities would include unreacted 3-fluoroacetophenone, diethyl carbonate, and potentially a self-condensation product of the starting ketone.

Q3: What is the recommended stationary phase?

A3: Silica gel (230-400 mesh for flash chromatography) is the standard stationary phase. However, if you observe compound degradation or significant tailing, consider using neutral alumina or silica gel deactivated with triethylamine.

Q4: How can I visualize this compound on a TLC plate?

A4: Due to the aromatic ring, the compound should be visible under a UV lamp (254 nm). Additionally, you can use staining solutions such as potassium permanganate or vanillin to visualize the spots.

Q5: Is it better to use isocratic or gradient elution?

A5: The choice depends on the separation of your compound from its impurities as determined by TLC. If the impurities are well-separated from your product with a single solvent mixture (isocratic elution), that is often sufficient. However, if you have both less polar and more polar impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) will likely provide a better and faster purification.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Neutral alumina can be used as an alternative if degradation occurs.
Mobile Phase Hexane:Ethyl AcetateStart with a ratio of 4:1 and adjust based on TLC.
Target Rf Value 0.2 - 0.3This range typically provides the best separation in column chromatography.
Typical Yield >85%Yields can vary based on the purity of the crude material.
Expected Purity >95%Purity should be assessed by NMR or HPLC analysis.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound on a 20g scale using a silica gel column.

1. Materials:

  • Crude this compound (~20 g)
  • Silica gel (230-400 mesh, ~400 g)
  • n-Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Glass chromatography column (e.g., 5 cm diameter)
  • Fraction collection tubes
  • TLC plates, chamber, and UV lamp

2. TLC Analysis:

  • Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.
  • Spot the solution on a TLC plate and elute with different ratios of hexane:ethyl acetate (e.g., 5:1, 4:1, 3:1).
  • Identify the solvent system that gives an Rf value of ~0.2-0.3 for the product spot.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
  • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed without air bubbles.
  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
  • Carefully load the sample onto the top of the silica gel bed using a pipette.
  • Alternatively, use the dry loading method described in the Troubleshooting Guide (Q5).

5. Elution:

  • Begin eluting the column with the determined mobile phase.
  • If a gradient elution is necessary, gradually increase the proportion of ethyl acetate in the mobile phase.

6. Fraction Collection:

  • Collect the eluate in separate fractions. The size of the fractions will depend on the column size and flow rate.

7. Monitoring:

  • Monitor the separation by performing TLC analysis on the collected fractions. Spot the starting material, and every few fractions on a TLC plate to track the elution of the product and impurities.

8. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization

Troubleshooting_Workflow start Start Purification tlc Run TLC to find optimal solvent system (Rf ~0.2-0.3) start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load sample pack_column->load_sample run_column Run column and collect fractions load_sample->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure Pure fractions? poor_sep Issue: Poor Separation analyze_fractions->poor_sep Mixed fractions? tailing Issue: Tailing Peaks analyze_fractions->tailing Broad/tailing spots? no_elution Issue: Compound not eluting analyze_fractions->no_elution Compound on baseline? end Pure Product combine_pure->end adjust_solvent Adjust solvent polarity or change solvent system poor_sep->adjust_solvent Yes deactivate_silica Use deactivated silica (add TEA) or alumina tailing->deactivate_silica Yes increase_polarity Increase eluent polarity no_elution->increase_polarity Yes adjust_solvent->tlc deactivate_silica->pack_column increase_polarity->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

"side reactions of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate with strong bases"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, particularly concerning its synthesis via Claisen condensation and the management of associated side reactions with strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This involves the base-mediated reaction of an ester enolate with another ester. In this specific case, it is the condensation of ethyl 3-fluorobenzoate with ethyl acetate or the self-condensation of ethyl 3-fluorophenylacetate. A common and often higher-yielding approach is the reaction of 3-fluoroacetophenone with diethyl carbonate in the presence of a strong base like sodium ethoxide or sodium hydride.

Q2: What are the most common side reactions when using strong bases?

The most prevalent side reactions when using strong bases in the synthesis of β-keto esters like this compound are:

  • Hydrolysis: The ester functionality can be hydrolyzed by hydroxide ions (if present) or even alkoxide bases in the presence of water, leading to the formation of 3-(3-fluorophenyl)-3-oxopropanoic acid.[1]

  • Decarboxylation: The resulting β-keto acid from hydrolysis is thermally unstable and can readily decarboxylate, especially under acidic workup conditions or upon heating, to yield 3'-fluoroacetophenone.

  • Self-condensation of the reactant ester: If using a reactant like ethyl acetate, it can undergo self-condensation to form ethyl acetoacetate.[2]

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester, an exchange of the ester's alcohol component can occur, leading to a mixture of products.[3]

Q3: How can I minimize the formation of these side products?

To minimize side reactions, consider the following strategies:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) to favor the desired condensation.[4][5] If using an alkoxide, ensure it matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[3]

  • Anhydrous Conditions: Strictly maintain anhydrous (dry) reaction conditions to prevent hydrolysis of the ester. This includes using dry solvents and glassware.

  • Order of Addition: Slowly add the ester to a mixture of the base and the other reactant. This can help to minimize self-condensation by keeping the concentration of the enolizable ester low.[2]

  • Temperature Control: Running the reaction at lower temperatures can often reduce the rate of side reactions. However, this may also slow down the desired reaction, so optimization is key.[2]

  • Stoichiometry: Use a stoichiometric amount of the base, as the reaction is driven to completion by the deprotonation of the β-keto ester product.[6]

Q4: What is the best way to purify the final product?

Purification of this compound typically involves:

  • Acidic Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl or H₂SO₄) to protonate the enolate of the product.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts like 3-(3-fluorophenyl)-3-oxopropanoic acid. Follow with a brine wash to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography or Distillation: Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiment in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in a Claisen condensation can be attributed to several factors. Refer to the table below for a systematic approach to troubleshooting.

Potential CauseRecommended Action
Incomplete Reaction - Ensure a stoichiometric amount of a strong base was used.[6]- Extend the reaction time or gently heat the reaction if starting materials are still present (monitor by TLC).
Hydrolysis of Product/Reactant - Ensure all glassware was thoroughly dried and use anhydrous solvents. - Use a non-nucleophilic base like NaH instead of an alkoxide if water contamination is suspected.[5]
Self-Condensation of Reactant - Slowly add the enolizable ester to the reaction mixture containing the base and the other reactant.[2]
Decarboxylation of the β-keto acid - Perform the acidic workup at a low temperature (e.g., 0 °C).- Avoid excessive heating during product isolation.
Improper Base - Use an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) to avoid transesterification.[3]- Consider using a stronger, non-nucleophilic base like LDA for more controlled deprotonation.[4]

Issue 2: Presence of a Significant Amount of 3'-fluoroacetophenone in the Product Mixture

Question: My NMR analysis shows a large peak corresponding to 3'-fluoroacetophenone. How did this form and how can I prevent it?

Answer: The presence of 3'-fluoroacetophenone is a strong indicator that hydrolysis of the desired β-keto ester to 3-(3-fluorophenyl)-3-oxopropanoic acid has occurred, followed by decarboxylation.

  • Cause: This is primarily due to the presence of water in the reaction mixture or during the workup. The β-keto acid intermediate is unstable and readily loses CO₂.

  • Prevention:

    • Rigorous Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Careful Workup: Quench the reaction and perform the acidic workup at low temperatures (ice bath) to minimize the rate of decarboxylation.

    • Purification: The 3'-fluoroacetophenone can be separated from the desired product by column chromatography.

Issue 3: Complex Mixture of Products Observed by TLC/NMR

Question: My reaction has resulted in multiple spots on the TLC plate that are difficult to separate. What could be the cause?

Answer: A complex product mixture often points to competing side reactions.

  • Possible Causes and Solutions:

    • Transesterification: If you used an alkoxide base that doesn't match your ester (e.g., sodium methoxide with an ethyl ester), you will generate a mixture of ester products. Solution: Always match the alkoxide to the ester.[3]

    • Self-Condensation: If both of your starting esters have α-hydrogens, a crossed Claisen condensation will likely result in a mixture of four different products. Solution: Use a strategy where one ester has no α-hydrogens (e.g., ethyl formate or ethyl benzoate) or use a strong, non-nucleophilic base like LDA to pre-form one enolate before adding the second ester.[4]

    • Multiple Condensation Products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), further reactions of the initial product can occur. Solution: Optimize the reaction temperature and time by monitoring the reaction progress closely with TLC.

Experimental Protocols

Protocol: Synthesis of this compound from 3-Fluoroacetophenone and Diethyl Carbonate

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Fluoroacetophenone

  • Diethyl carbonate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous Toluene (or THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Addition of Reactants: Heat the mixture to reflux. In the dropping funnel, prepare a solution of 3-fluoroacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene.

  • Reaction: Add the solution from the dropping funnel dropwise to the refluxing mixture over 1-2 hours. After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

Reaction_Pathways Reactants Ethyl 3-fluorobenzoate + Ethyl Acetate (or 3-Fluoroacetophenone + Diethyl Carbonate) Product This compound Reactants->Product Desired Reaction (Claisen Condensation) Self_Condensation Self-Condensation Product (e.g., Ethyl acetoacetate) Reactants->Self_Condensation Side Reaction: Self-Condensation Base Strong Base (e.g., NaOEt, NaH) Hydrolysis_Product 3-(3-Fluorophenyl)-3-oxopropanoic Acid Product->Hydrolysis_Product Side Reaction: Hydrolysis (H₂O) Decarboxylation_Product 3'-Fluoroacetophenone Hydrolysis_Product->Decarboxylation_Product Side Reaction: Decarboxylation (Heat or Acid) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions: - Anhydrous? - Correct Base? - Temperature? Start->Check_Conditions Check_Workup Review Workup Procedure: - Low Temperature? - Proper Extraction? Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Optimize Reaction: - Change Base - Adjust Temperature/Time - Slow Addition Check_Conditions->Optimize_Conditions Conditions Not Optimal Check_Reactants Verify Reactant Purity and Stoichiometry Check_Workup->Check_Reactants Workup OK Optimize_Workup Refine Workup: - Use Ice Bath - Thorough Washing Check_Workup->Optimize_Workup Workup Not Optimal Purify_Reactants Purify Starting Materials Check_Reactants->Purify_Reactants Reactants Impure End Improved Yield/ Purity Check_Reactants->End Reactants OK Optimize_Conditions->End Optimize_Workup->End Purify_Reactants->End

References

Technical Support Center: Decarboxylation of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the decarboxylation of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate to yield 3'-fluoroacetophenone.

Troubleshooting Guide

This section addresses common problems encountered during the decarboxylation process.

Problem: Incomplete or Slow Reaction

  • Question: My reaction has been running for the recommended time, but analysis (TLC, GC-MS) shows a significant amount of starting material remaining. What should I do?

  • Answer:

    • Possible Cause 1: Insufficient Temperature. Decarboxylation, particularly Krapcho-type reactions, are often temperature-sensitive.[1][2] A temperature that is too low will result in a sluggish reaction.

      • Solution: Ensure your heating mantle and thermometer are calibrated. Gradually increase the reaction temperature by 10-20 °C and monitor the reaction progress. For Krapcho conditions in DMSO, temperatures are typically high, often around 150-190 °C.[1]

    • Possible Cause 2: Wet Solvent. The presence of excess water can sometimes interfere, although some water is often necessary, especially for Krapcho reactions.[2][3] However, if using a method that requires anhydrous conditions, ensure your solvent is properly dried.

      • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).

    • Possible Cause 3: Ineffective Salt (Krapcho Reaction). The halide salt is a crucial component of the Krapcho decarboxylation.[1][4]

      • Solution: Ensure the salt (e.g., LiCl, NaCl) is anhydrous and of good quality. Consider switching from NaCl to LiCl, which is more soluble in organic solvents and can be more effective.

Problem: Low Yield of 3'-fluoroacetophenone

  • Question: The reaction went to completion, but my isolated yield is much lower than expected. Where could my product have gone?

  • Answer:

    • Possible Cause 1: Side Reactions. The fluorophenyl group can be sensitive to certain conditions. While generally robust, harsh acidic or basic conditions could potentially lead to side reactions.

      • Solution: Opt for milder, near-neutral conditions like the Krapcho decarboxylation, which is known for its compatibility with sensitive functional groups.[1][3]

    • Possible Cause 2: Product Volatility. The product, 3'-fluoroacetophenone, is a liquid and may be volatile.

      • Solution: Be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum. Ensure your condenser is cold enough to prevent product loss.

    • Possible Cause 3: Inefficient Extraction. If the product has some water solubility, it may be lost in the aqueous phase during workup.

      • Solution: Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers and wash with brine to reduce the amount of dissolved water before drying.

Problem: Formation of Unexpected Byproducts

  • Question: My final product is impure, and NMR/GC-MS shows unexpected signals. What could these byproducts be?

  • Answer:

    • Possible Cause 1: Incomplete Hydrolysis (if applicable). In traditional two-step methods (saponification then decarboxylation), incomplete hydrolysis of the ester will leave the β-keto acid intermediate, which may appear as a different spot on TLC.[5][6]

      • Solution: Ensure the initial saponification step runs to completion before proceeding to acidification and decarboxylation.

    • Possible Cause 2: Aldol Condensation. Under certain conditions, the enolate intermediate of the starting material or product could potentially undergo self-condensation.[7]

      • Solution: This is less common under typical decarboxylation conditions but can be minimized by maintaining dilute conditions and controlled temperatures. Using Krapcho conditions generally avoids this issue.[1][7]

Troubleshooting Flowchart

G start Low Yield or Impure Product check_sm Check for Starting Material (TLC, GC-MS) start->check_sm side_products Check for Side Products (NMR, MS) start->side_products incomplete Incomplete Reaction check_sm->incomplete SM Present impure Side Product Formation side_products->impure Impurities Present solution1 Increase Temperature Ensure Anhydrous Solvent Check Salt Quality incomplete->solution1 solution2 Use Milder Conditions (Krapcho) Optimize Workup Protocol Check for Product Volatility impure->solution2

Caption: A troubleshooting decision tree for decarboxylation issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the standard methods for decarboxylating this compound?

    • A1: The two most common methods are:

      • Acid- or Base-Catalyzed Hydrolysis followed by Thermal Decarboxylation: This is a classic two-step approach where the ester is first saponified to a β-keto acid, which is then heated to eliminate CO2.[5][6][8]

      • Krapcho Decarboxylation: A one-pot method that involves heating the β-keto ester with a salt (like LiCl or NaCl) in a polar aprotic solvent (like DMSO or DMF), often with a small amount of water.[1][2][4] This method is generally milder and more efficient for substrates with sensitive functional groups.[1]

  • Q2: Why is the Krapcho reaction often preferred for this type of substrate?

    • A2: The Krapcho decarboxylation proceeds under near-neutral conditions, which helps to avoid the harsh acidic or basic environments of traditional methods.[1][4] This minimizes side reactions and is compatible with a wider range of functional groups, making it ideal for a substituted aromatic compound like this one.

  • Q3: Can I use a methyl ester instead of an ethyl ester?

    • A3: Yes. In fact, Krapcho decarboxylations often work best with methyl esters because they are more susceptible to the initial SN2 attack by the halide ion.[2] If you are synthesizing the β-keto ester, using a methyl ester from the start may improve the subsequent decarboxylation step.

  • Q4: What is the role of water in the Krapcho decarboxylation?

    • A4: Water is typically required to protonate the carbanion intermediate that forms after the loss of CO2, yielding the final ketone product.[2] The reaction is often run with a stoichiometric amount of water relative to the substrate.

Comparative Data of Decarboxylation Methods

The following table summarizes typical conditions for the two primary methods. Exact yields can be substrate-dependent and require optimization.

FeatureAcidic Hydrolysis & HeatKrapcho Decarboxylation
Reagents 1. NaOH or KOH (aq) 2. HCl or H₂SO₄ (aq)LiCl or NaCl, H₂O
Solvent 1. Water/Ethanol 2. WaterDMSO or DMF
Temperature 1. Reflux (Saponification) 2. ~100 °C (Decarboxylation)140 - 190 °C[1]
Reaction Time 4 - 24 hours1 - 8 hours
Conditions Harsh (Strong Acid/Base)Near-Neutral, High Temp[4]
Advantages Uses common, inexpensive reagents.High yield, one-pot, tolerates sensitive groups.[1][3]
Disadvantages Two steps, harsh conditions can cause side reactions.Requires high temperatures and polar aprotic solvents.

Experimental Protocols

Protocol 1: Krapcho Decarboxylation (Recommended)

This protocol is a general guideline and should be optimized for scale.

  • 1. Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

    • Add lithium chloride (1.2 - 1.5 eq) and dimethyl sulfoxide (DMSO) to create a ~0.5 M solution.

    • Add deionized water (1.1 - 1.3 eq).

  • 2. Reaction Execution:

    • Heat the mixture to 160-170 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material.

  • 3. Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous phase three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash them twice with water, followed by one wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • 4. Purification:

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3'-fluoroacetophenone.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification a Combine β-keto ester, LiCl, H₂O in DMSO b Heat to 160-170 °C a->b c Monitor by TLC/GC-MS b->c d Cool & Quench with Water c->d Reaction Complete e Extract with Organic Solvent d->e f Wash with Brine e->f g Dry & Concentrate f->g h Vacuum Distillation or Column Chromatography g->h i Pure 3'-fluoroacetophenone h->i

Caption: Workflow for the Krapcho decarboxylation of the target ester.

References

Technical Support Center: Scale-up Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route for the synthesis of this compound is a crossed Claisen condensation.[1][2] This reaction involves the condensation of ethyl 3-fluorobenzoate with ethyl acetate in the presence of a strong base. Alternatively, the reaction can be performed between 3-fluoroacetophenone and diethyl carbonate. The reaction is typically followed by an acidic workup to yield the desired β-keto ester.

Q2: What are the critical safety precautions to consider when using sodium hydride (NaH) as a base for this synthesis on a larger scale?

A2: Sodium hydride is a strong, non-nucleophilic base often used to improve the yield of Claisen condensations.[1][2] However, it is highly reactive and requires special handling, especially at scale. Key safety considerations include:

  • Insolubility and Reactivity: NaH is insoluble in most organic solvents and reacts violently with moisture, producing flammable hydrogen gas.[3][4][5][6] All equipment must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][6]

  • Controlled Addition: For large-scale operations, consider using pre-measured, dissolvable bags of NaH to minimize handling and exposure.[4][5]

  • Hydrogen Monitoring: Implement online process analytical technology (PAT) to monitor the evolution of hydrogen gas, which can indicate the reaction rate and any potential accumulation of unreacted NaH.[4][5]

  • Quenching: Any excess NaH must be carefully quenched. This can be achieved by the controlled addition of a proton source, such as a wet solvent, after the reaction is complete.[3]

  • Fire Safety: A Class D fire extinguisher, sand, or ground limestone should be readily available for fighting a sodium hydride fire. Do not use water or carbon dioxide-based extinguishers.[6]

Q3: What are the common side reactions in a Claisen condensation, and how can they be minimized during scale-up?

A3: Claisen condensations can be notoriously fickle, and several side reactions can lead to reduced yield and purity.[7]

  • Self-condensation of Ethyl Acetate: If the reaction conditions are not carefully controlled, ethyl acetate can react with itself to form ethyl acetoacetate. To minimize this, the enolate of ethyl acetate should be formed and then the ethyl 3-fluorobenzoate should be added slowly.

  • Reversibility: The Claisen condensation is a reversible reaction.[8] The equilibrium can be shifted towards the product by using a stoichiometric amount of a strong base to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.[8][9]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting materials and the final product. Ensure all reagents and solvents are anhydrous.

Q4: How can I improve the yield of my Claisen condensation when scaling up?

A4: Improving the yield of a Claisen condensation on a larger scale often requires careful optimization of reaction parameters.

  • Base Selection: While sodium ethoxide is a common base, stronger bases like sodium hydride or sodium amide can often lead to higher yields.[1][2]

  • Temperature Control: The reaction can be exothermic. Proper heat management is crucial to prevent side reactions. A jacketed reactor with controlled heating and cooling is recommended for scale-up.

  • Mixing: Efficient mixing is critical to ensure homogeneity, especially when dealing with the slurry of sodium hydride. Inadequate mixing can lead to localized hot spots and reduced yields.

  • Continuous Flow Synthesis: For industrial-scale production, transitioning from a batch process to a continuous flow reactor can significantly improve yield, reduce reaction times, and enhance safety. One study on a similar Claisen condensation demonstrated a reduction in reaction time from 20 hours to 10 minutes with a yield increase from 73% to 84% by switching to a continuous flow process.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base due to moisture contamination. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Poor mixing of the reaction mixture.1. Ensure all reagents and solvents are scrupulously dried. Test the activity of the base on a small scale. 2. Consider using a stronger base like sodium hydride or LDA.[1][2] 3. Gradually increase the reaction temperature while monitoring for product formation by TLC or HPLC. 4. Improve agitation. For larger vessels, ensure the impeller design is appropriate for solid-liquid mixtures.
Formation of Multiple Byproducts 1. Self-condensation of the enolizable ester. 2. Reaction temperature is too high, leading to decomposition. 3. Presence of impurities in starting materials.1. Pre-form the enolate of the enolizable ester at a low temperature before adding the non-enolizable ester.[7] 2. Optimize the reaction temperature. Implement controlled cooling to manage any exotherm. 3. Purify starting materials before use.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-distillation with starting materials or byproducts. 3. Thermal decomposition of the product during distillation.1. Add brine to the aqueous layer to break the emulsion. 2. Consider alternative purification methods such as column chromatography on a larger scale or crystallization. 3. Purify via vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Reaction Stalls Before Completion 1. Insufficient amount of base. 2. Deactivation of the base over time. 3. Reversible nature of the reaction reaching equilibrium.1. Use at least one full equivalent of a strong base to drive the reaction to completion by deprotonating the product.[8] 2. Ensure the reaction is run under a strictly inert atmosphere to prevent base deactivation. 3. The final deprotonation of the β-keto ester is the thermodynamic driving force; ensure sufficient base is present for this step.[8]

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound via Crossed Claisen Condensation

Materials and Equipment:

  • Jacketed glass reactor (e.g., 20 L) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Addition funnel.

  • Sodium hydride (60% dispersion in mineral oil).

  • Ethyl acetate (anhydrous).

  • Ethyl 3-fluorobenzoate.

  • Toluene (anhydrous).

  • Hydrochloric acid (concentrated).

  • Saturated sodium bicarbonate solution.

  • Saturated brine solution.

  • Anhydrous magnesium sulfate.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.

  • Reagent Preparation: Anhydrous toluene is charged to the reactor. The required amount of sodium hydride dispersion is carefully added to the reactor under a nitrogen blanket. The mixture is stirred to create a uniform slurry.

  • Enolate Formation: Anhydrous ethyl acetate is added dropwise to the sodium hydride slurry at a controlled temperature (e.g., 0-10 °C) to manage the exotherm and hydrogen evolution. The mixture is stirred until the hydrogen evolution ceases, indicating the formation of the sodium enolate.

  • Condensation Reaction: Ethyl 3-fluorobenzoate is added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

  • Quenching: The reaction mixture is cooled in an ice bath. The excess sodium hydride is carefully quenched by the slow, dropwise addition of isopropanol or ethanol, followed by the slow addition of water.

  • Work-up: The organic layer is separated. The aqueous layer is acidified with concentrated hydrochloric acid to a pH of ~2 and then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Visualizations

Claisen_Condensation_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Formation Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation Ethyl 3-fluorobenzoate Ethyl 3-fluorobenzoate Nucleophilic Attack Nucleophilic Attack Ethyl 3-fluorobenzoate->Nucleophilic Attack Strong Base (NaH) Strong Base (NaH) Strong Base (NaH)->Enolate Formation Deprotonation Deprotonation Strong Base (NaH)->Deprotonation Enolate Formation->Nucleophilic Attack Ethyl Acetate Enolate Elimination Elimination Nucleophilic Attack->Elimination Elimination->Deprotonation Product Enolate Product Enolate Deprotonation->Product Enolate Acidic Workup Acidic Workup Product Enolate->Acidic Workup Final Product This compound Acidic Workup->Final Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Base Verify Base Activity & Anhydrous Conditions Low Yield->Check Base Yes Successful Successful Low Yield->Successful No Check Temp Optimize Reaction Temperature Check Base->Check Temp Check Mixing Improve Agitation Check Temp->Check Mixing Check Stoichiometry Ensure Sufficient Base Check Mixing->Check Stoichiometry Check Stoichiometry->Successful

Caption: A simplified troubleshooting workflow for addressing low reaction yields.

Process_Parameters Product_Quality Product Quality Yield Purity Process_Parameters Critical Process Parameters Base Stoichiometry Temperature Mixing Efficiency Reagent Purity Process_Parameters:f0->Product_Quality Directly impacts equilibrium position Process_Parameters:f1->Product_Quality Affects reaction rate and side reactions Process_Parameters:f2->Product_Quality Ensures homogeneity and heat transfer Process_Parameters:f3->Product_Quality Prevents unwanted byproducts

Caption: Relationship between critical process parameters and product quality.

References

Technical Support Center: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Claisen condensation of 3-fluoroacetophenone and diethyl carbonate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive base (e.g., sodium ethoxide or sodium hydride contaminated by moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.4. Inefficient quenching and work-up procedure.1. Use freshly opened or properly stored base. Ensure all glassware is rigorously dried.2. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.3. Check the purity of 3-fluoroacetophenone and diethyl carbonate by NMR or GC before use.4. Ensure complete neutralization during the acidic work-up to protonate the enolate of the product.
Presence of Unreacted 3-fluoroacetophenone 1. Insufficient amount of base.2. Short reaction time.1. Use a stoichiometric amount of a strong base like sodium hydride or sodium ethoxide.[1]2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC.
Formation of Ethyl Carbonate Dimer Self-condensation of diethyl carbonate.This is a common side reaction. To minimize it, add the 3-fluoroacetophenone solution slowly to the mixture of the base and diethyl carbonate. This keeps the concentration of the enolizable ketone low, favoring the desired cross-condensation.
Product is a Dark Oil or Contains Colored Impurities 1. Side reactions at elevated temperatures.2. Air oxidation of intermediates.1. Maintain the recommended reaction temperature. Avoid excessive heating.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Product by Distillation Boiling points of the product and impurities are too close.Consider purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Claisen condensation reaction between 3-fluoroacetophenone and diethyl carbonate using a strong base such as sodium hydride or sodium ethoxide.[1]

Q2: What are the potential impurities in the synthesis of this compound?

A2: Potential impurities include:

  • Unreacted starting materials: 3-fluoroacetophenone and diethyl carbonate.

  • Self-condensation product of diethyl carbonate.

  • Transesterification products if an alkoxide base with a different alkyl group from the ester is used.

  • Byproducts from side reactions if the temperature is not well-controlled.

Q3: Why is it crucial to use a strong, non-nucleophilic base?

A3: A strong base is required to deprotonate the α-carbon of the 3-fluoroacetophenone to form the reactive enolate. A non-nucleophilic base, such as sodium hydride, is preferred to avoid side reactions like saponification (hydrolysis) of the ester functional groups. If an alkoxide base is used, it should match the ester's alcohol portion (i.e., sodium ethoxide for ethyl esters) to prevent transesterification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken periodically, quenched, and analyzed to observe the disappearance of the starting materials and the appearance of the product.

Q5: What is the best method for purifying the final product?

A5: The crude product is typically an oil. Purification can be achieved by vacuum distillation. However, if impurities with similar boiling points are present, column chromatography on silica gel is a more effective method.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of β-keto esters.[1]

Materials:

  • 3-fluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of sodium hydride (1.2 g, 30 mmol, 60% in mineral oil) in dry THF (10 mL) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add diethyl carbonate (4.85 mL, 40 mmol).

  • Slowly add a solution of 3-fluoroacetophenone (1.38 g, 10 mmol) in dry THF (5 mL) to the suspension.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, quench the reaction by carefully adding glacial acetic acid (1 mL) followed by 10% hydrochloric acid (20 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Wash the combined organic phases with saturated sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (0–25%) to obtain pure this compound.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantitative analysis of this compound and its potential impurities.

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and byproducts.

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Data Presentation

Table 1: Example Yield and Purity Data for this compound Synthesis
Run Scale (mmol) Yield (%) Purity by HPLC (%)
1107598.5
2107899.1
3507298.2
Table 2: Example Impurity Profile by HPLC
Impurity Retention Time (min) Area (%) in Crude Product Area (%) in Purified Product
3-fluoroacetophenone5.23.5< 0.1
Diethyl carbonate3.110.2< 0.1
Unknown Impurity 18.91.80.2
This compound12.584.599.7

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Claisen Condensation cluster_workup Work-up cluster_purification Purification 3-fluoroacetophenone 3-fluoroacetophenone Reaction Mixture Reaction Mixture 3-fluoroacetophenone->Reaction Mixture Diethyl carbonate Diethyl carbonate Diethyl carbonate->Reaction Mixture Base (NaH) Base (NaH) Base (NaH)->Reaction Mixture Solvent (THF) Solvent (THF) Solvent (THF)->Reaction Mixture Quenching (Acid) Quenching (Acid) Reaction Mixture->Quenching (Acid) Extraction Extraction Quenching (Acid)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Crude Product Crude Product Drying->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low Yield Low Yield Check Base Activity Check Base Activity Low Yield->Check Base Activity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Verify Starting Material Purity Verify Starting Material Purity Low Yield->Verify Starting Material Purity Impure Product Impure Product Analyze by HPLC/GC-MS Analyze by HPLC/GC-MS Impure Product->Analyze by HPLC/GC-MS Identify Impurities Identify Impurities Analyze by HPLC/GC-MS->Identify Impurities Optimize Purification Optimize Purification Identify Impurities->Optimize Purification

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of analytical techniques for the structural validation of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate. Notably, a crystal structure for this specific compound has not been publicly documented. Therefore, this guide will utilize its close isomer, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, as a case study to illustrate the principles and comparative strengths of various analytical methods.

The accurate structural elucidation of small organic molecules is paramount for understanding their chemical reactivity, physical properties, and biological activity. While X-ray crystallography stands as the gold standard for providing definitive three-dimensional structural information, its application is contingent on the ability to grow suitable single crystals. In instances where this is not feasible, a combination of other powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is employed to build a comprehensive and confident structural assignment.

This guide will delve into the experimental protocols and data interpretation for each of these techniques, offering a clear comparison of the information they provide in the context of validating the structure of fluoro-substituted phenylpropanoate derivatives.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and observed analytical data for the structural characterization of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, serving as a proxy for the target compound.

Table 1: Hypothetical Single-Crystal X-ray Crystallography Data

ParameterHypothetical ValueInformation Provided
Crystal SystemMonoclinicBasic crystal lattice geometry
Space GroupP2₁/cSymmetry elements within the unit cell
a (Å)ValueUnit cell dimensions
b (Å)ValueUnit cell dimensions
c (Å)ValueUnit cell dimensions
β (°)ValueAngle of the unit cell
Volume (ų)ValueVolume of the unit cell
Z4Number of molecules per unit cell
Bond Lengths (Å)e.g., C-F, C=OPrecise distances between atoms
Bond Angles (°)e.g., O=C-CPrecise angles between bonded atoms
Torsion Angles (°)e.g., C-C-C-OConformation of the molecule

Table 2: ¹H NMR Spectroscopic Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate [1][2]

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentInformation Provided
Keto Form
1.26Triplet3H-CH₃Presence and environment of the ethyl group's methyl protons.
3.97Singlet2H-CH₂-Presence and environment of the methylene protons adjacent to two carbonyls.
4.22Quartet2H-OCH₂-Presence and environment of the ethyl group's methylene protons.
7.13-7.19Multiplet2HAr-HProtons on the fluorophenyl ring.
7.96-8.01Multiplet2HAr-HProtons on the fluorophenyl ring.
Enol Form
1.34Triplet~0.6H-CH₃Methyl protons of the ethyl group in the enol tautomer.
4.27Quartet~0.4H-OCH₂-Methylene protons of the ethyl group in the enol tautomer.
5.61Singlet~0.2H=CH-Vinylic proton of the enol form.
7.08-7.12Multiplet~0.4HAr-HAromatic protons in the enol tautomer.
7.76-7.80Multiplet~0.4HAr-HAromatic protons in the enol tautomer.
12.62Singlet~0.2H-OHEnolic hydroxyl proton.

Table 3: Mass Spectrometry Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Ionm/z (Observed)Information Provided
[M+H]⁺211.0765Molecular weight confirmation.
[M+Na]⁺233.0584Adduct ion confirming molecular weight.
[M-H]⁻209.0619Molecular weight confirmation in negative ion mode.
Top Peak (GC-MS)123Fragmentation pattern, indicative of the fluorobenzoyl cation.

Table 4: Infrared (IR) Spectroscopy Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Wavenumber (cm⁻¹)AssignmentInformation Provided
~3000C-H (aromatic)Presence of the phenyl ring.
~2980C-H (aliphatic)Presence of the ethyl group.
~1740C=O (ester)Presence of the ester functional group.
~1685C=O (ketone)Presence of the ketone functional group.
~1600C=C (aromatic)Presence of the phenyl ring.
~1220C-FPresence of the fluorine substituent.
~1150C-OPresence of the ester C-O bond.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Single-Crystal X-ray Crystallography (Hypothetical Protocol)
  • Crystal Growth: Single crystals of the compound would be grown, typically by slow evaporation of a solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: A suitable ionization technique is employed. For volatile compounds like this, Electron Ionization (EI) is common for GC-MS. For LC-MS, Electrospray Ionization (ESI) is frequently used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light that is transmitted at each wavelength.

  • Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

experimental_workflow_xray cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Final Structure refinement->validation

X-ray Crystallography Workflow

experimental_workflow_spectroscopy cluster_sample_prep Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution nmr NMR Spectroscopy dissolution->nmr ms Mass Spectrometry dissolution->ms ir IR Spectroscopy dissolution->ir nmr_data Connectivity & Environment nmr->nmr_data ms_data Molecular Weight & Formula ms->ms_data ir_data Functional Groups ir->ir_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation ir_data->structure_elucidation

Spectroscopic Analysis Workflow

References

A Comparative Analysis of Fluorinated and Non-Fluorinated β-Keto Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and medicinal chemistry, β-keto esters are pivotal intermediates, valued for their versatile reactivity.[1][2] The strategic incorporation of fluorine into these molecules can dramatically alter their physicochemical and biological properties, offering a powerful tool for drug design and the development of novel chemical entities.[1][3][4] This guide provides a comprehensive comparison of fluorinated and non-fluorinated β-keto esters, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Tale of Two Tautomers

The introduction of fluorine atoms, highly electronegative and sterically small, imparts significant changes to the electronic environment of β-keto esters.[5] This profoundly influences their acidity, keto-enol tautomerism, and overall reactivity.

One of the most notable effects of fluorination is the enhancement of acidity. The electron-withdrawing nature of fluorine stabilizes the enolate anion, resulting in a lower pKa value for fluorinated β-keto esters compared to their non-fluorinated counterparts. For instance, highly fluorinated carboxylic acids have been shown to have pKa values that can be several log units lower than their non-fluorinated analogs.[6][7]

This increased acidity has a direct impact on the keto-enol equilibrium. While non-fluorinated β-keto esters exist as a mixture of keto and enol tautomers, the equilibrium in fluorinated analogs often favors the enol form.[8][9] This is attributed to the stabilization of the enol form through intramolecular hydrogen bonding, which is strengthened by the inductive effect of the fluorine atoms.[8] However, in some cases, particularly in the gas phase, fluorination can lead to a predominance of the keto form.[9][10]

PropertyNon-Fluorinated β-Keto EstersFluorinated β-Keto EstersKey References
pKa HigherLower (more acidic)[6],[7]
Keto-Enol Equilibrium Exists as a mixture of keto and enol forms.Often favors the enol form in solution due to stronger intramolecular hydrogen bonding. Can favor the keto form in the gas phase.[8],[9],[10],[11]
Reactivity Moderately electrophilic carbonyl carbons.Increased electrophilicity of the carbonyl carbons, leading to enhanced reactivity towards nucleophiles.[12]
Lipophilicity Varies with the R groups.Generally increased lipophilicity, which can enhance membrane permeability.[1],[4]
Biological Activity Can exhibit a range of biological activities.Often exhibit enhanced biological activity and metabolic stability.[1],[13],[14]

Synthesis and Reactivity: Navigating the Chemical Landscape

The synthesis of both fluorinated and non-fluorinated β-keto esters can be achieved through several established methods, with the Claisen condensation being a cornerstone reaction.[15][16]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of β-keto esters, highlighting the key reaction types.

G General Synthetic Workflow for β-Keto Esters cluster_start Starting Materials cluster_reactions Key Reactions cluster_products Products Ester Ester Claisen Claisen Condensation Ester->Claisen Ketone Ketone Acylation Acylation Ketone->Acylation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Acylation NonFluorinated Non-Fluorinated β-Keto Ester Claisen->NonFluorinated Acylation->NonFluorinated Fluorination Electrophilic Fluorination (for fluorinated analogs) Fluorinated Fluorinated β-Keto Ester Fluorination->Fluorinated NonFluorinated->Fluorination e.g., Selectfluor®

Caption: Synthetic routes to β-keto esters.

Experimental Protocols

Synthesis of a Non-Fluorinated β-Keto Ester via Claisen Condensation

This protocol describes the synthesis of ethyl acetoacetate, a common non-fluorinated β-keto ester.

Materials:

  • Ethyl acetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Aqueous acetic acid (10%)

  • Saturated aqueous sodium chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • Add ethyl acetate dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.[16]

  • Cool the mixture to room temperature and then in an ice bath.

  • Acidify the mixture by slowly adding 10% aqueous acetic acid until the pH is approximately 5-6.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl acetoacetate.

  • Purify the product by fractional distillation.

Synthesis of a Fluorinated β-Keto Ester via Electrophilic Fluorination

This protocol outlines the fluorination of a β-keto ester using an electrophilic fluorine source like Selectfluor®.[3][17]

Materials:

  • β-Keto ester

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

Procedure:

  • Dissolve the β-keto ester in acetonitrile in a round-bottom flask.

  • Add Selectfluor® portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Influence of Fluorination on Biological Activity

The incorporation of fluorine can significantly enhance the biological activity of molecules.[13] Fluorine can increase metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to increased lipophilicity.[1][4] These attributes make fluorinated β-keto esters and their derivatives attractive candidates in drug discovery programs.[1][3]

The following diagram illustrates the potential impact of fluorination on the pharmacokinetic and pharmacodynamic properties of a drug candidate.

G Impact of Fluorination on Drug Properties cluster_compound Compound cluster_modification Modification cluster_properties Altered Properties cluster_outcome Potential Outcome NonFluorinated Non-Fluorinated β-Keto Ester Derivative Fluorination Fluorination NonFluorinated->Fluorination MetabolicStability Increased Metabolic Stability Fluorination->MetabolicStability BindingAffinity Enhanced Binding Affinity Fluorination->BindingAffinity Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity ImprovedPKPD Improved Pharmacokinetics & Pharmacodynamics MetabolicStability->ImprovedPKPD BindingAffinity->ImprovedPKPD Lipophilicity->ImprovedPKPD

Caption: Fluorination's influence on drug properties.

Conclusion

The comparative study of fluorinated and non-fluorinated β-keto esters reveals the profound impact of fluorine substitution on the chemical and biological characteristics of these important molecules. Fluorination offers a strategic avenue to modulate acidity, reactivity, and pharmacokinetic properties, thereby providing medicinal chemists with a versatile tool for the rational design of novel therapeutics. A thorough understanding of the synthesis, properties, and reactivity of both classes of compounds is essential for leveraging their full potential in research and drug development.

References

Comparative Efficacy of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate derivatives reveals a promising landscape for the development of novel therapeutic agents. This guide offers a comparative overview of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for new antimicrobial and anticancer leads. While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes findings from closely related structures, particularly other β-keto esters, to provide valuable insights into their potential therapeutic applications.

Unveiling the Antimicrobial Potential

Recent studies have highlighted the antimicrobial, specifically the quorum sensing (QS) inhibitory, activity of β-keto esters. QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression. Inhibition of QS is a promising strategy to combat bacterial infections without inducing resistance.

A study on a panel of nineteen β-keto ester analogs demonstrated significant QS antagonist activity against Vibrio harveyi. The research suggests that these compounds may act by competing with N-acyl homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria, for binding to their cognate LuxR-type receptors. This interference with bacterial communication effectively disarms the pathogens, rendering them less virulent.

Quantitative Comparison of Quorum Sensing Inhibition

The inhibitory concentration (IC50) values for a selection of β-keto ester derivatives from the aforementioned study are presented in Table 1. This data provides a quantitative basis for comparing the efficacy of different substitutions on the phenyl ring.

Compound IDPhenyl Ring SubstitutionIC50 (µM)
1 Unsubstituted>100
2 4-Fluoro35
3 4-Chloro23
4 4-Bromo28
5 4-Iodo30
6 3-Methoxy53
7 4-Methoxy33
8 3,4-Dichloro45

Table 1: Quorum Sensing Inhibitory Activity of β-Keto Ester Derivatives against Vibrio harveyi

Insights into Anticancer Activity

While specific data on the anticancer activity of this compound derivatives is limited in the reviewed literature, the broader class of fluorinated organic compounds has shown significant promise in cancer therapy. The introduction of fluorine atoms into organic molecules can enhance their metabolic stability, binding affinity to target proteins, and overall therapeutic efficacy.

For instance, studies on other fluorinated scaffolds have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis. The 3-oxo-propanoate moiety itself is a versatile pharmacophore that can be modified to target a range of biological macromolecules.

Further research is warranted to synthesize and evaluate a series of this compound derivatives against a panel of cancer cell lines to determine their potential as anticancer agents.

Experimental Protocols

To facilitate further research and validation of the presented findings, detailed experimental protocols for key assays are provided below.

Quorum Sensing Inhibition Assay

This assay is designed to quantify the ability of test compounds to inhibit quorum sensing in a reporter bacterial strain.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Culture (Vibrio harveyi BB120) incubation Incubate bacteria with compounds (or DMSO control) in 96-well plate start->incubation compounds Test Compounds (in DMSO) compounds->incubation measurement Measure Bioluminescence (Luminometer) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 values calculation->ic50

Figure 1: Workflow for the Quorum Sensing Inhibition Assay.

Methodology:

  • Bacterial Strain and Culture Conditions: The Vibrio harveyi BB120 reporter strain is grown overnight in a suitable broth medium at 30°C with shaking.

  • Assay Preparation: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium.

  • Compound Addition: The test compounds, dissolved in dimethyl sulfoxide (DMSO), are added to the wells of a 96-well microtiter plate at various concentrations. A DMSO control is also included.

  • Incubation: The diluted bacterial culture is added to each well, and the plate is incubated at 30°C for a defined period (e.g., 6 hours).

  • Bioluminescence Measurement: After incubation, the bioluminescence of each well is measured using a luminometer.

  • Data Analysis: The percentage of quorum sensing inhibition is calculated relative to the DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Signaling Pathway Overview:

G cluster_cell Cancer Cell MTT MTT (Yellow Tetrazolium Salt) Mitochondria Mitochondrial Reductases MTT->Mitochondria Reduced by Formazan Formazan (Purple Crystals) Mitochondria->Formazan Cell_Death Cell Death Mitochondria->Cell_Death Leads to Test_Compound Test Compound Test_Compound->Mitochondria Induces Cytotoxicity

Figure 2: Principle of the MTT Cell Viability Assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). A solvent control is included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The preliminary data on β-keto esters suggests that this compound derivatives are a promising class of compounds for further investigation as antimicrobial and potentially as anticancer agents. The structure-activity relationship insights from related compounds indicate that substitutions on the phenyl ring significantly influence biological activity.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substituents at different positions of the phenyl ring. Systematic screening of these compounds for their antimicrobial and anticancer activities will be crucial to identify lead candidates for further development. Elucidation of their precise mechanisms of action will also be essential for optimizing their therapeutic potential. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

A Comparative Guide to the Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The strategic selection of a synthetic pathway is crucial for efficiency, scalability, and overall cost-effectiveness. This guide provides an objective comparison of three distinct synthesis routes to this target molecule, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for three alternative methods for the synthesis of this compound.

ParameterRoute 1: Claisen-Type CondensationRoute 2: Malonic Ester AcylationRoute 3: Acylation of Meldrum's Acid
Starting Materials 3-Fluoroacetophenone, Diethyl carbonateEthyl potassium malonate, 3-Fluorobenzoyl chlorideMeldrum's acid, 3-Fluorobenzoyl chloride, Ethanol
Key Reagents Sodium hydride, Ethanol, Diethyl etherMagnesium chloride, TriethylaminePyridine, Ethanol
Reaction Time ~4 hours~13 hours~5 hours
Reaction Temperature 20-25°C to reflux0°C to room temperature0°C to reflux
Reported Yield ~77%[1]Estimated 70-80%~82%[2]
Purity High (distillation)High (column chromatography)High (distillation)
Advantages Readily available starting materials, good yield.Avoids the use of sodium hydride.Good yield, avoids strong bases like sodium hydride.
Disadvantages Use of hazardous sodium hydride.Longer reaction time, requires preparation of acyl chloride.Requires preparation of acyl chloride.

Experimental Protocols

Route 1: Claisen-Type Condensation of 3-Fluoroacetophenone

This method is a crossed Claisen condensation, a classical and reliable method for the formation of β-keto esters.

Experimental Procedure: [1]

  • Suspend 60% sodium hydride in mineral oil (1.45 mol) in pentane, wash twice, and dry under a nitrogen stream.

  • Add diethyl carbonate (1.45 mol) to the dried sodium hydride at 20-25°C.

  • Prepare a solution of 3-fluoroacetophenone (0.724 mol) in 100 mL of dry diethyl ether.

  • Add approximately 10% of the 3-fluoroacetophenone solution to the sodium hydride suspension, followed by 10 drops of ethanol to initiate the reaction.

  • Add the remaining 3-fluoroacetophenone solution dropwise over 1 hour, maintaining the reaction at a gentle reflux.

  • Add 1 L of dry diethyl ether to facilitate stirring and reflux the mixture for 3 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C and carefully add water to quench the excess sodium hydride.

  • Separate the diethyl ether layer. Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and extract twice with diethyl ether.

  • Combine all ether layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by fractional distillation under reduced pressure.

Route 2: Acylation of Ethyl Potassium Malonate

This route involves the acylation of a pre-formed malonate salt with an acyl chloride, offering an alternative to the use of strong bases with ketone enolates.

Experimental Procedure:

  • Preparation of Ethyl Potassium Malonate: [3]

    • To a solution of diethyl malonate (0.625 mol) in anhydrous ethanol (400 mL), slowly add a solution of potassium hydroxide (0.624 mol) in anhydrous ethanol (400 mL) at room temperature.

    • Stir the mixture overnight. Heat to reflux, then cool to room temperature to allow the product to crystallize.

    • Isolate the ethyl potassium malonate by vacuum filtration.

  • Acylation:

    • Suspend ethyl potassium malonate (1.0 eq) and magnesium chloride (1.1 eq) in anhydrous acetonitrile.

    • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0°C and add a solution of 3-fluorobenzoyl chloride (1.0 eq) in acetonitrile dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Route 3: Acylation of Meldrum's Acid and Alcoholysis

This method utilizes the highly acidic Meldrum's acid as a nucleophile, which is acylated and subsequently undergoes alcoholysis to yield the desired β-keto ester.[2][4]

Experimental Procedure: [2]

  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum's acid (1.0 eq) in dichloromethane.

    • Add pyridine (2.0 eq) and cool the solution to 0°C.

    • Slowly add 3-fluorobenzoyl chloride (1.0 eq) and stir the mixture at 0°C for 1 hour, then at room temperature for 1.5 hours.

    • Wash the reaction mixture with 5% HCl and water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the acyl Meldrum's acid intermediate.

  • Ethanolysis:

    • Reflux the crude acyl Meldrum's acid in anhydrous ethanol for 2.5 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residual oil by distillation under reduced pressure to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and chemical transformations for each synthetic route.

Route1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH_prep Prepare NaH suspension Add_reagents Add Diethyl Carbonate & 3-Fluoroacetophenone NaH_prep->Add_reagents Reflux Reflux for 3h Add_reagents->Reflux Quench Quench with H2O Reflux->Quench Extract Acidify & Extract Quench->Extract Purify Distillation Extract->Purify Route1_Mechanism Start 3-Fluoroacetophenone + Diethyl Carbonate Enolate Enolate Formation (NaH) Start->Enolate 1. Attack Nucleophilic Attack Enolate->Attack 2. Intermediate Tetrahedral Intermediate Attack->Intermediate 3. Elimination Elimination of Ethoxide Intermediate->Elimination 4. Product This compound Elimination->Product 5. Route2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Malonate_prep Prepare Ethyl Potassium Malonate Acylation Acylation with 3-Fluorobenzoyl Chloride Malonate_prep->Acylation Stir Stir for 12h Acylation->Stir Quench Quench with HCl Stir->Quench Extract Extract & Wash Quench->Extract Purify Column Chromatography Extract->Purify Route3_Workflow cluster_acylation Acylation cluster_alcoholysis Alcoholysis cluster_purification Purification Acylate_MA Acylate Meldrum's Acid with 3-Fluorobenzoyl Chloride Ethanolysis Reflux in Ethanol Acylate_MA->Ethanolysis Purify Distillation Ethanolysis->Purify

References

A Comparative Guide to Ethyl 3-(3-fluorophenyl)-3-oxopropanoate and Other Acetoacetates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-ketoesters are indispensable building blocks for the construction of a diverse array of molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. While classic acetoacetates like ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate have long been staples in the synthetic chemist's toolbox, the emergence of functionalized analogues such as ethyl 3-(3-fluorophenyl)-3-oxopropanoate offers new possibilities for modulating molecular properties. This guide provides an objective comparison of the performance of this compound against other common acetoacetates in several key chemical transformations, supported by experimental data and detailed protocols.

Performance in Key Synthetic Reactions

The utility of these β-ketoesters is demonstrated in several cornerstone reactions of heterocyclic synthesis, including the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Japp-Klingemann Reaction. The introduction of a fluorine atom in the phenyl ring of this compound can influence the reactivity of the β-ketoester moiety through electronic effects, potentially impacting reaction rates and yields.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, which are precursors to pyridines.[1] These structures are prevalent in many biologically active compounds. A comparison of different acetoacetates in this reaction reveals variations in product yields.

Acetoacetate DerivativeAldehydeAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateEthanolReflux5~85[2]
Methyl AcetoacetateVarious AromaticAmmonium CarbonateGlycine-HCl Buffer50-65-75-98[3]
tert-Butyl AcetoacetateArylaldehydeAmmonium CarbonateAqueous70--[4]
Biginelli Reaction

The Biginelli reaction is another vital multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities.[5] The choice of β-ketoester can significantly impact the efficiency of this transformation.

Acetoacetate DerivativeAldehydeUrea SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeUreaB(C6F5)3EthanolReflux476[6]
Methyl AcetoacetateBenzaldehydeUreaBi2Mn2O7----[7][8]
Ethyl AcetoacetateBenzaldehydeUreaSupported Cu(II)Solvent-free1000.0894[4]

Note: While methyl acetoacetate is used in the Biginelli reaction, directly comparable quantitative data from the same study as the ethyl analogue was not found in the initial search.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-ketoesters and aryldiazonium salts.[9][10] These hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis.

Acetoacetate DerivativeAryldiazonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateBenzenediazonium chlorideSodium AcetateEthanol0-51-2-[11]

Note: Specific yield data for a standard Japp-Klingemann reaction was not provided in the reference protocol. The focus is on the procedural steps.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

General Procedure for Hantzsch Pyridine Synthesis

A mixture of an aldehyde (1 mmol), the respective acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for the specified time.[2] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. If necessary, the product is purified by recrystallization.

General Procedure for the Biginelli Reaction

A mixture of the aldehyde (1 mmol), the chosen β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., B(C6F5)3, 1 mol%) is refluxed in a suitable solvent like ethanol (10 mL).[6] The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired dihydropyrimidinone.

General Procedure for the Japp-Klingemann Reaction
  • Preparation of the Diazonium Salt: Aniline (0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (0.25 mol) and water. The solution is cooled to 0-5 °C in an ice-salt bath with continuous stirring. A pre-cooled aqueous solution of sodium nitrite (0.1 mol) is added dropwise, maintaining the temperature below 5 °C.[11]

  • Coupling Reaction: In a separate flask, the β-ketoester (0.1 mol) and sodium acetate (0.3 mol) are dissolved in ethanol and cooled to 0-5 °C with vigorous stirring. The freshly prepared diazonium salt solution is added slowly to the β-ketoester solution, keeping the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to stand at room temperature overnight.[11]

  • Work-up and Purification: The reaction mixture is poured into a large volume of cold water. The precipitated crude product is collected by filtration, washed with cold water until neutral, and then recrystallized from ethanol to yield the pure hydrazone.[11]

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these synthetic transformations, graphical representations of a key reaction mechanism and a general experimental workflow are provided below.

Japp_Klingemann_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product beta_Ketoester β-Ketoester Enolate Enolate Formation (Base) beta_Ketoester->Enolate -H⁺ Diazonium_Salt Ar-N₂⁺ Azo_Compound Nucleophilic Attack Diazonium_Salt->Azo_Compound Enolate->Azo_Compound + Ar-N₂⁺ Hydrolysis Hydrolysis/ Decarboxylation Azo_Compound->Hydrolysis Hydrazone Hydrazone Hydrolysis->Hydrazone - RCO₂H or -CO₂

Japp-Klingemann Reaction Mechanism

Experimental_Workflow Start Combine Reactants (Acetoacetate, Aldehyde, etc.) + Solvent & Catalyst Reaction Heat/Stir (e.g., Reflux) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Cooling, Filtration) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product Pure Heterocyclic Product Analysis->Product

General Experimental Workflow for Heterocycle Synthesis

Conclusion

While this compound represents a synthetically interesting building block, a direct comparison of its performance in common heterocyclic syntheses against standard acetoacetates is not extensively documented in the readily available literature. The electronic influence of the meta-fluorine substituent could potentially alter reaction kinetics and yields, a hypothesis that warrants further experimental investigation. The provided data for ethyl, methyl, and tert-butyl acetoacetates in the Hantzsch and Biginelli reactions serve as a valuable baseline for such comparative studies. Researchers and drug development professionals are encouraged to explore the reactivity of this and other functionalized acetoacetates to expand the synthetic toolbox for creating novel molecular entities.

References

"comparison of 2-fluoro, 3-fluoro, and 4-fluorophenyl β-keto esters in reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three constitutional isomers of fluorophenyl β-keto esters: ethyl 3-(2-fluorophenyl)-3-oxopropanoate, ethyl 3-(3-fluorophenyl)-3-oxopropanoate, and ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The position of the fluorine atom on the phenyl ring significantly modulates the electronic and steric properties of the molecule, leading to distinct behaviors in key chemical transformations. This analysis is supported by established principles of physical organic chemistry and available experimental data.

Influence of Fluorine Position on Electronic and Steric Properties

The reactivity of these esters is primarily governed by the electronic influence of the fluorine substituent on the benzoyl group. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects, along with steric factors, varies with the substituent's position.

  • 4-Fluoro (para-): The substituent is positioned for maximum resonance interaction. However, fluorine's strong inductive effect dominates, making the ring electron-deficient. This enhances the electrophilicity of the carbonyl carbons and the acidity of the α-protons.

  • 3-Fluoro (meta-): The influence is almost purely inductive (-I), as resonance effects do not significantly extend to the meta position. This results in a strong, straightforward electron-withdrawing effect.

  • 2-Fluoro (ortho-): This isomer is subject to the "ortho effect".[1] In addition to a strong inductive effect, steric hindrance between the fluorine atom and the β-keto ester side chain can force the carbonyl group to twist out of the plane of the benzene ring.[1] This twisting can disrupt conjugation, altering the electronic properties and sterically shielding the reaction centers from chemical attack.

These substituent effects can be quantified using Hammett constants (σ), which correlate reaction rates and equilibrium constants for substituted aromatic compounds.[2][3]

Comparative Reactivity Analysis

The differences in electronic and steric properties translate directly to variations in reactivity across several key areas.

Keto-Enol Tautomerism

β-keto esters exist in a dynamic equilibrium between their keto and enol forms.[4][5] The stability of the enol tautomer is enhanced by intramolecular hydrogen bonding and conjugation. Electron-withdrawing substituents on the phenyl ring increase the acidity of the α-protons, generally favoring the enol form.

  • Predicted Trend: Based on purely electronic effects, the enol content is expected to be highest for the isomers with the strongest electron-withdrawing influence on the keto-enol system. Therefore, the predicted order of enol tautomer population is: 3-fluoro > 4-fluoro > 2-fluoro . The 2-fluoro isomer's enol content is harder to predict, as steric hindrance may disrupt the planarity required for a stable conjugated enol system.[1]

Acidity of α-Protons

The protons on the α-carbon (the CH₂ group between the two carbonyls) are acidic. The stability of the resulting enolate anion is increased by electron-withdrawing groups, which delocalize the negative charge.

  • Predicted Trend: The acidity of the α-protons is expected to correlate with the electron-withdrawing strength of the substituted phenyl ring. A stronger withdrawing effect leads to a lower pKa. The predicted order of acidity is: 3-fluoro ≈ 4-fluoro > 2-fluoro > unsubstituted . The slightly lower acidity predicted for the 2-fluoro isomer accounts for potential steric inhibition of resonance in the planar enolate.

Hydrolysis of the Ester

The rate of base-catalyzed hydrolysis (saponification) is a key measure of reactivity. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic ester carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on this carbon, accelerating the attack. This relationship is well-described by the Hammett equation, log(k/k₀) = ρσ, where a positive reaction constant (ρ) indicates that electron-withdrawing groups speed up the reaction.[6][7]

  • Predicted Trend: For the meta and para isomers, the rate of hydrolysis will correlate with their Hammett sigma values. The 2-fluoro isomer, due to the ortho effect, is expected to hydrolyze slower than predicted by its electronic properties alone because of steric shielding of the carbonyl group.[8] The predicted order of hydrolysis rates is: 4-fluoro ≈ 3-fluoro > unsubstituted > 2-fluoro .

Decarboxylation of the Corresponding β-Keto Acids

While the esters themselves do not decarboxylate, they can be hydrolyzed to the corresponding β-keto acids, which readily lose CO₂ upon heating. The reaction typically proceeds through the enol tautomer of the acid. The influence of substituents on the decarboxylation rate is complex, but electron-withdrawing groups that stabilize the transition state can affect the reaction velocity.

  • Predicted Trend: The electronic effect of fluorine is expected to influence the rate of decarboxylation. Given that the reaction proceeds through an enol-like cyclic transition state, substituents that increase the acidity of the carboxylic proton and stabilize charge separation in the transition state are likely to increase the rate. The predicted order of decarboxylation rates is: 3-fluoro ≈ 4-fluoro > 2-fluoro > unsubstituted .

Data Summary

The following table summarizes the predicted reactivity trends based on the principles of physical organic chemistry. While precise experimental values for these specific compounds are not consolidated in the literature, the trends are derived from well-established substituent effects.

Property2-Fluorophenyl3-Fluorophenyl4-FluorophenylUnsubstituted PhenylRationale
Hammett Constant (σ) N/A (ortho)σₘ = +0.34σₚ = +0.06σ = 0Quantifies electron-withdrawing strength.[3]
Predicted % Enol Content Low to ModerateHighestHighModerateEWGs favor enol form; ortho effect may disrupt planarity.[4]
Predicted α-Proton Acidity HighHighestHighestModerateEWGs stabilize the conjugate base (enolate).
Predicted Hydrolysis Rate SlowestFastFastestModerateEWGs increase carbonyl electrophilicity; ortho effect causes steric hindrance.[8]
Predicted Decarboxylation Rate ModerateFastFastSlowestEWGs can stabilize the transition state.

Note: Trends are relative predictions. EWG = Electron-Withdrawing Group.

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate via UV-Vis Spectrophotometry

This method measures the rate of base-catalyzed hydrolysis by monitoring the appearance of the resulting fluorophenolate ion, which has a distinct UV-Vis absorbance.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorophenyl β-keto ester (e.g., 10 mM) in a suitable organic solvent like acetonitrile.

    • Prepare a buffered aqueous solution of sodium hydroxide (e.g., 0.01 M NaOH in a pH 12 buffer).

  • Kinetic Measurement:

    • Set a UV-Vis spectrophotometer to the λ_max of the expected fluorophenolate product. Thermostat the cuvette holder to a constant temperature (e.g., 25°C).

    • Add a known volume of the buffer solution to a quartz cuvette.

    • Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette, ensuring rapid mixing. The final ester concentration should be in the micromolar range to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Plot Absorbance vs. Time. The initial rate of the reaction is the slope of the linear portion of this curve.

    • Alternatively, plot ln(A_∞ - A_t) vs. Time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k_hyd) is calculated as k_obs / [NaOH].

    • Compare the k_hyd values for the 2-, 3-, and 4-fluoro isomers.

Protocol 2: Determination of Keto-Enol Equilibrium via ¹H NMR Spectroscopy

This method quantifies the ratio of keto to enol tautomers in a given solvent by integrating characteristic proton signals.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the β-keto ester isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it will influence the equilibrium position.[4]

    • Allow the solution to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

    • Ensure the spectral width is sufficient to capture all relevant signals.

  • Data Analysis:

    • Identify the distinct signals corresponding to the keto and enol tautomers.

      • Keto form: A sharp singlet for the α-CH₂ protons (typically ~3.5-4.0 ppm).

      • Enol form: A singlet for the vinyl proton (=CH-) (typically ~5.5-6.0 ppm) and a broad singlet for the enolic hydroxyl proton (-OH) (typically >12 ppm).

    • Carefully integrate the area of the keto α-CH₂ signal and the enol vinyl proton signal.

    • Calculate the percentage of the enol form using the formula: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto CH₂ H) / 2))] * 100

    • Compare the % Enol values for the three isomers in the same solvent.

Mandatory Visualizations

Substituent_Effects cluster_pos Substituent Position cluster_eff Primary Effects cluster_react Impact on Reactivity p4 4-Fluoro (para) e4 Strong -I Weak +R p4->e4 p3 3-Fluoro (meta) e3 Strong -I p3->e3 p2 2-Fluoro (ortho) e2 Strong -I Steric Hindrance p2->e2 r_enol Increases Enol Content e4->r_enol r_acid Increases α-H Acidity e4->r_acid r_hyd_fast Accelerates Hydrolysis e4->r_hyd_fast e3->r_enol e3->r_acid e3->r_hyd_fast e2->r_acid r_hyd_slow Slows Hydrolysis e2->r_hyd_slow Ortho Effect

Caption: Logical flow from fluorine position to its impact on reactivity.

Hammett_Analysis_Workflow sub1 Synthesize Ester Series (2-F, 3-F, 4-F, H) sub3 Measure Reaction Rates (k) (UV-Vis Spectrophotometry) sub1->sub3 sub2 Prepare Reagents (NaOH buffer, solvent) sub2->sub3 sub4 Calculate Relative Rates (log(k_X / k_H)) sub3->sub4 sub6 Plot log(k_X / k_H) vs. σ sub4->sub6 sub5 Obtain Hammett σ values (Literature) sub5->sub6 sub7 Analyze Slope (ρ) & Ortho Deviation sub6->sub7

Caption: Experimental workflow for a Hammett analysis of ester hydrolysis.

Conclusion

The placement of a single fluorine atom on the phenyl ring of a β-keto ester provides a powerful tool for tuning its chemical reactivity. The 3- and 4-fluoro isomers exhibit enhanced reactivity in reactions favored by electron-withdrawing groups, such as hydrolysis and enolization, in a predictable manner consistent with their electronic properties. In contrast, the 2-fluoro isomer demonstrates the significance of the "ortho effect," where steric hindrance can override purely electronic predictions, often leading to reduced reaction rates at the sterically shielded keto-ester functionality. These differences are critical for professionals in drug development and chemical synthesis, as they influence reaction optimization, metabolic stability, and the rational design of molecules with tailored properties.

References

Spectroscopic Scrutiny: A Comparative Guide to the Confirmation of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways. Due to the limited availability of published spectroscopic data for the meta-substituted (3-fluoro) isomer, this guide will leverage comprehensive data from its close structural analog, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, to provide a robust framework for analysis and confirmation. The principles and data presented herein will serve as a valuable reference for researchers working with fluorinated β-keto esters.

Comparative Spectroscopic Data

The structural elucidation of organic molecules relies on a synergistic application of various spectroscopic techniques. Below is a comparative summary of the key spectroscopic data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, which serves as a benchmark for the characterization of its 3-fluoro isomer. The expected shifts and patterns for this compound are also discussed.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and Expected Data for this compound

Assignment Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Chemical Shift (δ, ppm) [1][2]Expected Chemical Shift for this compound (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃ (Ethyl)1.26 (keto), 1.34 (enol)~1.2-1.4t~7.23H
CH₂ (Ethyl)4.22 (keto), 4.27 (enol)~4.2-4.3q~7.22H
CH₂ (Methylene)3.97 (keto)~3.9-4.0s-2H
CH (Enol)5.61~5.6s-1H
Aromatic-H7.13-7.19, 7.96-8.01~7.2-8.0m-4H
OH (Enol)12.62~12.6s-1H

Note: The presence of both keto and enol forms is a characteristic feature of β-keto esters, and their ratio can be influenced by the solvent and temperature.

Table 2: ¹³C NMR Data of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and Expected Data for this compound

Assignment Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Chemical Shift (δ, ppm) Expected Chemical Shift for this compound (δ, ppm)
CH₃ (Ethyl)~14~14
CH₂ (Ethyl)~61~61
CH₂ (Methylene)~45~45
Aromatic C-F~165 (d, ¹JCF ≈ 250 Hz)~163 (d, ¹JCF ≈ 245 Hz)
Aromatic C-H~115-131~115-130
Aromatic C-CO~130~135
C=O (Ester)~167~167
C=O (Keto)~190~190

Note: The chemical shifts for the aromatic carbons in the 3-fluoro isomer will differ due to the change in the fluorine's position, leading to a more complex splitting pattern in the proton-coupled ¹³C NMR spectrum.

Table 3: IR and Mass Spectrometry Data of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and Expected Data for this compound

Spectroscopic Technique Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Data Expected Data for this compound
IR (Infrared) Spectroscopy (cm⁻¹) ~1740 (C=O, ester), ~1685 (C=O, ketone), ~1600 (C=C, aromatic), ~1230 (C-F)~1740 (C=O, ester), ~1690 (C=O, ketone), ~1600 (C=C, aromatic), ~1250 (C-F)
Mass Spectrometry (GC-MS, m/z) Molecular Ion [M]⁺: 210.07. Key Fragments: 182 ([M-C₂H₅]⁺), 139 ([M-COOC₂H₅]⁺), 123 ([FC₆H₄CO]⁺)Molecular Ion [M]⁺: 210.07. Key Fragments: 182 ([M-C₂H₅]⁺), 139 ([M-COOC₂H₅]⁺), 123 ([FC₆H₄CO]⁺)

Experimental Protocols

Accurate and reproducible data acquisition is fundamental to spectroscopic analysis. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a relaxation delay of 1-2 seconds between pulses.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0 to 200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.[4][6]

  • Background Spectrum: Record a background spectrum of the clean salt plates or the empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample over a typical range for organic compounds (e.g., 4000-400 cm⁻¹).[7]

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of any impurities.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight (e.g., 40-400 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained mass spectrum with spectral libraries if available.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Confirmation cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A logical workflow for the spectroscopic confirmation of a synthesized compound.

References

A Comparative Guide to the Biological Activity of Quinolines Derived from Ethyl 3-(3-fluorophenyl)-3-oxopropanoate and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of quinoline derivatives, with a focus on those bearing a 3-fluorophenyl substituent, against their analogs. The inclusion of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced biological activity. This guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to offer an objective overview for researchers in drug discovery and development.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated quinoline derivatives. The introduction of a 3-fluorophenyl group onto the quinoline scaffold has been shown to impart significant cytotoxic effects against various cancer cell lines. A comparative summary of the biological activity of a representative 3-fluorophenyl quinoline derivative and its analogs is presented below.

Table 1: Comparative in vitro Anticancer Activity of Quinoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6a Ethyl 6-(3-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylateMDA-MB-468 (Triple-Negative Breast Cancer)4.0DoxorubicinNot specified in the primary study, but typically in the nanomolar to low micromolar range for this cell line.
6b Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylateMDA-MB-4685.0DoxorubicinNot specified in the primary study.
6d Ethyl 6-(3,4-difluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylateMDA-MB-4682.5DoxorubicinNot specified in the primary study.
Non-fluorinated analog (hypothetical) Ethyl 4-hydroxy-2-methyl-6-phenylquinoline-3-carboxylateMDA-MB-468Data not available in the primary comparative study.DoxorubicinNot specified in the primary study.

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data indicates that the position of the fluorine atom on the phenyl ring influences the anticancer potency. While both mono-fluorinated analogs 6a and 6b show significant activity, the difluorinated analog 6d exhibits the highest potency among the tested compounds. A direct comparison with a non-fluorinated analog in the same study was not available, which would be crucial for definitively quantifying the contribution of the fluorine substituent to the observed activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols for the key assays are provided below.

Synthesis of Ethyl 6-(3-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate (Analog of Compound 6a)

While a direct synthesis from Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is not explicitly detailed in the available literature for this specific compound, a general and widely used method for synthesizing 4-hydroxy-2-methylquinoline-3-carboxylates is the Conrad-Limpach synthesis. This involves the reaction of an aniline with a β-ketoester followed by thermal cyclization.

General Procedure:

  • Step 1: Formation of the Anilinocrotonate: An equimolar mixture of 3-fluoroaniline and ethyl acetoacetate is heated, often with a catalytic amount of acid, to form the corresponding ethyl 3-(3-fluoroanilino)crotonate.

  • Step 2: Cyclization: The resulting anilinocrotonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to a high temperature (typically around 250 °C). This induces a cyclization reaction to form the quinoline ring system.

  • Step 3: Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the desired ethyl 4-hydroxy-2-methyl-6-(3-fluorophenyl)quinoline-3-carboxylate.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with the compounds.

  • Cell Seeding: A low density of cells (e.g., 500 cells/well in a 6-well plate) is seeded and allowed to attach.

  • Compound Treatment: Cells are treated with the quinoline derivatives at concentrations around their IC50 values for a specified period (e.g., 24 hours).

  • Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: The colonies are fixed with methanol and stained with a 0.5% crystal violet solution.

  • Colony Counting: The number of colonies (defined as a cluster of at least 50 cells) in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Intracellular Reactive Oxygen Species (ROS) Detection

The generation of intracellular ROS is often associated with apoptosis induction. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is commonly used for this purpose.

  • Cell Treatment: Cells are treated with the quinoline derivatives for a specific time.

  • DCFDA Staining: The cells are then incubated with 10 µM DCFDA in serum-free medium for 30 minutes in the dark.

  • Fluorescence Measurement: After incubation, the cells are washed with PBS, and the fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

The anticancer activity of the 3-fluorophenyl quinoline derivatives appears to be mediated, at least in part, by the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). Elevated levels of intracellular ROS can damage cellular components and trigger programmed cell death, or apoptosis.

ROS-Mediated Apoptotic Pathway

An overview of the experimental workflow to determine the anticancer activity and the subsequent ROS-mediated apoptotic pathway is depicted below.

G cluster_workflow Experimental Workflow cluster_pathway ROS-Mediated Apoptosis start Quinoline Derivative (e.g., 3-fluorophenyl analog) treatment Treatment start->treatment cell_culture Cancer Cell Line (e.g., MDA-MB-468) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ros_assay ROS Detection Assay (DCFDA) treatment->ros_assay ic50 Determine IC50 viability_assay->ic50 ros_level Measure ROS Levels ros_assay->ros_level ros Increased ROS ros_level->ros Induces mito_stress Mitochondrial Stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Anticancer evaluation workflow and subsequent ROS-mediated apoptosis.

The workflow begins with the treatment of cancer cells with the quinoline derivative, followed by the assessment of cell viability to determine its potency (IC50). Subsequently, the effect on intracellular ROS levels is measured. Increased ROS generation leads to mitochondrial stress, which in turn activates pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, initiating a caspase cascade (activation of caspase-9 and subsequently caspase-3) that culminates in apoptosis.

Conclusion

Quinolines bearing a 3-fluorophenyl substituent demonstrate promising anticancer activity, which appears to be influenced by the position and number of fluorine atoms on the phenyl ring. The mechanism of action is linked to the induction of intracellular ROS, leading to apoptosis. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these and similar compounds. Further structure-activity relationship studies, particularly with direct comparison to non-fluorinated analogs, are warranted to fully elucidate the role of fluorination in the biological activity of this class of compounds and to guide the design of more potent and selective anticancer agents.

A Comparative Guide to the Performance of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries. The efficiency and success of these high-throughput endeavors hinge on the selection of robust and versatile building blocks. Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a member of the β-keto ester family, presents itself as a valuable synthon for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles like pyrazoles, which are prevalent in medicinal chemistry.

This guide provides a comparative analysis of this compound's performance in parallel synthesis, benchmarked against other commonly employed β-keto esters. The information presented is a synthesis of available literature and aims to provide a framework for informed decision-making in the design and execution of high-throughput synthetic campaigns.

Performance Comparison of β-Keto Esters in Parallel Synthesis

The choice of a β-keto ester in a parallel synthesis workflow is dictated by several factors, including reactivity, yield, purity of the final product, and ease of handling. The introduction of a fluorine atom on the phenyl ring of ethyl 3-oxo-3-phenylpropanoate can significantly influence these parameters.

FeatureThis compoundEthyl Acetoacetate (Non-aromatic)Ethyl Benzoylacetate (Non-substituted aromatic)Ethyl 4-nitrobenzoylacetate (Electron-withdrawing)Ethyl 4-methoxybenzoylacetate (Electron-donating)
Reactivity Moderate to HighHighModerateHighLow to Moderate
Typical Yields Good to ExcellentGood to ExcellentGoodGood to ExcellentFair to Good
Reaction Time ModerateShortModerateShortLong
Product Purity Generally HighVariable, potential for side reactionsGenerally HighHighVariable, potential for byproducts
Handling Standard laboratory proceduresStandard laboratory proceduresStandard laboratory proceduresStandard laboratory proceduresStandard laboratory procedures
Influence of Substituent The electron-withdrawing nature of fluorine at the meta position enhances the electrophilicity of the carbonyl carbons, potentially leading to faster reaction rates compared to the unsubstituted analog.[1]The aliphatic nature leads to high reactivity, but can sometimes result in lower selectivity in complex reactions.Serves as a standard benchmark for aromatic β-keto esters.The strong electron-withdrawing nitro group significantly activates the molecule, leading to rapid reactions.The electron-donating methoxy group can decrease the reactivity of the carbonyl groups.

Experimental Protocols: A General Procedure for Pyrazole Synthesis in Parallel Format

The synthesis of pyrazolones via the condensation of β-keto esters with hydrazines is a well-established and robust reaction suitable for parallel synthesis.[2][3] The following protocol can be adapted for automated or semi-automated parallel synthesis platforms.

Materials:

  • This compound (or other β-keto ester)

  • Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler (optional)

  • Parallel evaporation system

Procedure:

  • Reagent Preparation: Prepare stock solutions of the desired β-keto esters and hydrazines in the chosen solvent.

  • Dispensing: Using an automated liquid handler or manual pipetting, dispense the β-keto ester solution (1 equivalent) into each well of the reaction block.

  • Addition of Hydrazine: Dispense the hydrazine solution (1-1.2 equivalents) to each well.

  • Reaction: Seal the reaction block and heat to the desired temperature (typically 60-100 °C) with stirring for a predetermined time (e.g., 2-16 hours). Reaction progress can be monitored by taking aliquots from a representative well for LC-MS analysis.

  • Work-up: After completion, cool the reaction block to room temperature. The product may precipitate upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed using a parallel evaporator.

  • Purification: If necessary, the resulting library of pyrazolones can be purified using parallel purification techniques such as automated flash chromatography or preparative HPLC.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for parallel pyrazole synthesis and the underlying logic of substituent effects on β-keto ester reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Stock Solution Preparation plate_prep Reaction Plate Preparation reagent_prep->plate_prep Dispense β-keto esters hydrazine_add Addition of Hydrazine Solutions heating Heating and Stirring hydrazine_add->heating monitoring Reaction Monitoring (LC-MS) heating->monitoring cooling Cooling isolation Product Isolation (Filtration/Evaporation) cooling->isolation purification Parallel Purification isolation->purification analysis Library Analysis (LC-MS, NMR) purification->analysis

Fig. 1: Experimental workflow for parallel pyrazole synthesis.

substituent_effects cluster_substituent Substituent on Phenyl Ring cluster_reactivity Effect on Reactivity cluster_outcome Reaction Outcome ewg Electron-Withdrawing Group (EWG) (e.g., -F, -NO2) increase Increases Electrophilicity of Carbonyl Carbons ewg->increase edg Electron-Donating Group (EDG) (e.g., -OCH3) decrease Decreases Electrophilicity of Carbonyl Carbons edg->decrease faster Faster Reaction Rate increase->faster slower Slower Reaction Rate decrease->slower

Fig. 2: Logical relationship of substituent effects on β-keto ester reactivity.

Conclusion

References

"cost-benefit analysis of different synthetic routes to Ethyl 3-(3-fluorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The efficiency and economic viability of its production are critical considerations in drug development and manufacturing. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this target molecule: the Claisen Condensation, Acylation of an Enolate, and the Reformatsky Reaction.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Claisen CondensationRoute 2: Acylation of EnolateRoute 3: Reformatsky Reaction
Starting Materials 3-Fluoroacetophenone, Diethyl carbonate3-Fluorobenzoyl chloride, Ethyl acetate3-Fluorobenzaldehyde, Ethyl bromoacetate
Key Reagents Sodium ethoxideLithium diisopropylamide (LDA)Activated Zinc
Typical Yield HighModerate to HighModerate
Reaction Time Several hours1-2 hours30 minutes
Reaction Temperature Elevated (Reflux)Low (-78 °C to rt)Elevated (90 °C)
Cost of Starting Materials & Reagents Low to ModerateHighModerate
Scalability Readily scalableScalable with caution (cryogenics)Scalable
Safety & Handling Flammable solvent, strong basePyrophoric and moisture-sensitive reagent, cryogenic temperaturesFlammable solvent, metal dust
Purification Distillation, Column chromatographyColumn chromatographyColumn chromatography

Route 1: Claisen Condensation

The Claisen condensation is a classic and widely used method for the formation of β-keto esters. In this route, 3-fluoroacetophenone is reacted with diethyl carbonate in the presence of a strong base, typically sodium ethoxide.

Experimental Protocol

A solution of 3-fluoroacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in a suitable solvent such as ethanol is added dropwise to a suspension of sodium ethoxide (1.5 eq) in the same solvent at reflux temperature. The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with a weak acid and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.

Claisen_Condensation 3-Fluoroacetophenone 3-Fluoroacetophenone Reaction Claisen Condensation 3-Fluoroacetophenone->Reaction Diethyl_carbonate Diethyl carbonate Diethyl_carbonate->Reaction NaOEt Sodium ethoxide NaOEt->Reaction Base Product This compound Reaction->Product

Cost-Benefit Analysis
  • Benefits: This route utilizes relatively inexpensive and readily available starting materials and reagents.[1][2][3][4][5][6][7] The procedure is straightforward and generally provides good to high yields, making it attractive for large-scale synthesis.

  • Costs: The reaction requires elevated temperatures and a relatively long reaction time. The use of a strong base like sodium ethoxide requires anhydrous conditions to prevent hydrolysis. Purification of the final product may require distillation or chromatography, adding to the overall process time and cost.

Route 2: Acylation of an Enolate

This approach involves the acylation of a pre-formed enolate of ethyl acetate with 3-fluorobenzoyl chloride. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient generation of the enolate.

Experimental Protocol

To a solution of lithium diisopropylamide (LDA) (1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF) at -78 °C, a solution of ethyl acetate (1.0 eq) in THF is added dropwise. The mixture is stirred at this temperature for a short period to ensure complete enolate formation. Subsequently, a solution of 3-fluorobenzoyl chloride (1.0 eq) in THF is added slowly. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched, and the product is extracted. The organic phase is washed, dried, and concentrated. Purification by column chromatography yields the desired product.

Acylation_of_Enolate Ethyl_acetate Ethyl acetate Enolate Ethyl acetate enolate Ethyl_acetate->Enolate Deprotonation LDA LDA LDA->Enolate Acylation Acylation Enolate->Acylation 3-Fluorobenzoyl_chloride 3-Fluorobenzoyl chloride 3-Fluorobenzoyl_chloride->Acylation Product This compound Acylation->Product

Cost-Benefit Analysis
  • Benefits: This method offers good control over the reaction and can provide moderate to high yields. The reaction time is relatively short.

  • Costs: The primary drawback of this route is the high cost and handling requirements of LDA, which is a pyrophoric and moisture-sensitive reagent.[8][9][10][11] The reaction also necessitates cryogenic temperatures (-78 °C), which can be energy-intensive and challenging to implement on a large scale. The starting material, 3-fluorobenzoyl chloride, is also more expensive than 3-fluoroacetophenone.[6][12][13][14][15]

Route 3: Reformatsky Reaction

The Reformatsky reaction provides an alternative pathway to β-hydroxy esters, which can then be oxidized to the desired β-keto ester. In this case, 3-fluorobenzaldehyde is reacted with ethyl bromoacetate in the presence of activated zinc.

Experimental Protocol

A mixture of activated zinc dust (2.0 eq) and a catalytic amount of iodine in an anhydrous solvent like toluene is heated to reflux and then cooled. Ethyl bromoacetate (1.5 eq) is added, followed by a solution of 3-fluorobenzaldehyde (1.0 eq) in the same solvent. The reaction mixture is heated at 90 °C for approximately 30 minutes.[16] After cooling, the reaction is quenched, and the zinc salts are removed by filtration. The filtrate is extracted, and the organic layer is washed, dried, and concentrated. The resulting β-hydroxy ester is then oxidized using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield this compound. Purification is typically achieved by column chromatography.[16]

Reformatsky_Reaction 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Reaction Reformatsky Reaction 3-Fluorobenzaldehyde->Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Reaction Zinc Activated Zinc Zinc->Reaction Intermediate β-hydroxy ester Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Product This compound Oxidation->Product

Cost-Benefit Analysis
  • Benefits: The reaction proceeds under relatively mild conditions and has a short reaction time for the initial addition step.[16] It can be a viable alternative when other methods are not suitable.

  • Costs: This is a two-step process, which adds to the overall complexity and may reduce the overall yield. The cost of ethyl bromoacetate and activated zinc needs to be considered.[8][17][18][19][20][21][22][23][24] The oxidation step requires an additional reagent and purification step, increasing costs and waste generation. The use of zinc dust can also present handling challenges.

Conclusion

For large-scale, cost-effective production of this compound, the Claisen Condensation (Route 1) appears to be the most advantageous synthetic strategy. Its reliance on cheaper starting materials and a straightforward, scalable protocol outweighs the longer reaction times. The Acylation of an Enolate (Route 2) , while offering good control and shorter reaction times, is hampered by the high cost and handling difficulties associated with LDA and cryogenic conditions, making it less economically viable for bulk production. The Reformatsky Reaction (Route 3) , being a two-step process, is less atom-economical and introduces additional costs and complexity, rendering it the least favorable option from a cost-benefit perspective for this specific target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, budget, and available equipment.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions.

The proper disposal of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a beta-keto ester, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and professionals in drug development.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be familiar with the hazards associated with this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[3]

Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[2][3] Avoid using combustible materials like paper towels for large quantities. The absorbed material and any contaminated surfaces should be collected into a designated, sealable container for hazardous waste.[3] For larger spills, evacuate the area and adhere to your institution's emergency protocols. Prevent the chemical from entering drains or waterways.[2][3]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] Do not dispose of this chemical down the drain or in regular trash. [3]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a clearly labeled and compatible waste container.[3]

    • The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[3]

  • Waste Segregation:

    • Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Proper segregation is crucial for safe and compliant disposal.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, list any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste storage area away from incompatible materials.[3]

    • The storage area should be accessible only to authorized personnel.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[3]

    • The standard disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

III. Quantitative Data Summary

While specific quantitative data for this compound can vary slightly by supplier, the following table summarizes key information for a closely related isomer, which should be used as a precautionary guide.

PropertyValue
Molecular FormulaC₁₁H₁₁FO₃
Molecular Weight210.20 g/mol [1]
Boiling Point117-120 °C[4]
Density1.174 g/mL at 25 °C[4]
Flash Point>230 °F (>110 °C)[4]

Hazard Classifications: [1]

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation (Unused chemical, residues, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a labeled, compatible container ppe->collect segregate Is mixing with other waste streams permitted? collect->segregate mix Mix with compatible waste (If permitted by EHS) segregate->mix Yes no_mix Keep waste stream segregated segregate->no_mix No store Store in designated hazardous waste area mix->store no_mix->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

References

Personal protective equipment for handling Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-(3-fluorophenyl)-3-oxopropanoate. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. Given the potential hazards associated with this and similar chemical compounds, including skin, eye, and respiratory irritation, minimizing exposure is paramount.[1] All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Core Safety and Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes of the liquid, which may cause serious eye irritation.[1]
Skin and Body Protection A fully buttoned laboratory coat and appropriate protective gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[1] A lab coat protects personal clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.May cause respiratory irritation.[1] Engineering controls like a fume hood are the primary means of preventing inhalation of vapors.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[3]

2. Handling and Experimental Use:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3]

  • Dispensing: Carefully dispense the required amount of the liquid, avoiding splashing.

  • Experimental Procedure: When used in reactions, ensure adequate ventilation and follow all established laboratory safety protocols. Avoid contact with skin and eyes, and do not breathe in mist or vapors.[2]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • For larger spills, evacuate the area and follow emergency procedures.

4. Disposal Plan: As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[4]

  • Solid Waste: Any contaminated consumables, such as gloves, pipette tips, and absorbent materials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.[4][5]

  • Waste Segregation: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[6][7]

  • Disposal Method: Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste disposal company.[4][6]

Diagram: Workflow for Handling this compound

G Receiving 1. Receiving & Storage Handling 2. Handling in Fume Hood Receiving->Handling Experiment 3. Experimental Use Handling->Experiment Spill 4. Spill Management Experiment->Spill Waste 5. Waste Collection Experiment->Waste Disposal 6. Disposal via Incineration Waste->Disposal

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。